molecular formula C7H9NO3 B1293933 Ethyl 5-methylisoxazole-3-carboxylate CAS No. 3209-72-1

Ethyl 5-methylisoxazole-3-carboxylate

カタログ番号: B1293933
CAS番号: 3209-72-1
分子量: 155.15 g/mol
InChIキー: OCCIGHIQVMLYBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-methylisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 5-methyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCIGHIQVMLYBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185887
Record name Ethyl 5-methylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3209-72-1
Record name Ethyl 5-methylisoxazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3209-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methylisoxazole-3-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 5-methylisoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-methylisoxazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-methylisoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[1][2] A thorough understanding of the physicochemical properties of this core structure is fundamental for its application in synthesis, formulation, and as a scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by available data and general experimental methodologies.

Core Physicochemical Properties

The essential physicochemical parameters of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource
Molecular Formula C₇H₉NO₃[3]
Molecular Weight 155.15 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 27-31 °C[3]
Boiling Point 77-79 °C at 0.5 mmHg[3]
Density 1.139 g/mL[3]
Flash Point 109 °C (closed cup)
Chemical and Computational Properties
PropertyValueSource
CAS Number 3209-72-1[3]
pKa (Predicted) -5.08 ± 0.50[3]
Water Solubility Insoluble in water[3]
InChI Key OCCIGHIQVMLYBZ-UHFFFAOYSA-N[3]
SMILES String CCOC(=O)c1cc(C)on1

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific molecule are not extensively published. However, standard laboratory procedures are employed for these measurements. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound, a low-melting solid, is typically determined using a capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded. The melting range is reported as the range between these two temperatures.

Boiling Point Determination (Vacuum Distillation)

Given its relatively high boiling point at atmospheric pressure, the boiling point of this compound is determined under reduced pressure to prevent decomposition.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

  • Sample Introduction: The compound is placed in the distillation flask with a boiling chip or magnetic stirrer.

  • Vacuum Application: The system is evacuated to the desired pressure (e.g., 0.5 mmHg).

  • Heating: The distillation flask is heated gently.

  • Data Recording: The temperature at which the liquid boils and the vapor condenses, along with the corresponding pressure, is recorded as the boiling point at that pressure.

Solubility Assessment

A qualitative assessment of solubility in water and other solvents is performed to understand the polarity and potential for formulation.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

  • Sample Addition: A small, measured amount of this compound is added to a known volume of each solvent in a test tube.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.

G Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis and Reporting Synthesis Synthesis of Ethyl 5-methylisoxazole-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point (Vacuum Distillation) Purification->BP Solubility Solubility Assessment Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Analysis Data Compilation and Analysis MP->Analysis BP->Analysis Solubility->Analysis Spectroscopy->Analysis Report Technical Report Generation Analysis->Report

Caption: Generalized workflow for the synthesis and physicochemical characterization of a chemical compound.

Conclusion

This technical guide provides a consolidated source of information on the core physicochemical properties of this compound. The presented data is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science. While specific experimental protocols for this compound are not widely available, the generalized methodologies described herein provide a solid foundation for its characterization in a laboratory setting. A comprehensive understanding of these properties is a critical first step in unlocking the full potential of this and related isoxazole derivatives in various scientific applications.

References

An In-depth Technical Guide to Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 5-methylisoxazole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its chemical identifiers, a proven experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Identifiers and Quantitative Data

The following table summarizes the key identifiers and physicochemical properties of this compound.

IdentifierValueReference
CAS Number 3209-72-1[1]
Synonyms 5-Methylisoxazole-3-carboxylic acid ethyl ester[1]
Empirical Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
EC Number 221-720-3[1]
MDL Number MFCD00085080[1]
PubChem Substance ID 24885610[1]
Canonical SMILES CCOC(=O)c1cc(C)on1
InChI 1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3
InChIKey OCCIGHIQVMLYBZ-UHFFFAOYSA-N
Physical Form Solid
Melting Point 27-31 °C
Flash Point 109 °C (closed cup)

Experimental Protocol: Synthesis of this compound

This section details a two-step experimental protocol for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2,4-dioxopentanoate

  • Under a nitrogen atmosphere, carefully add sodium (1.61 g, 70 mmol) to a stirred solution of absolute ethanol (150 mL) at 23 °C.

  • After all the sodium has dissolved, add a mixture of acetone (4.4 mL, 60 mmol) and diethyl oxalate (8.14 mL, 60 mmol) dropwise over a period of 2 minutes.

  • Continue stirring the resulting mixture for an additional hour.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a mixture of concentrated sulfuric acid and ice until the solution becomes cloudy and yellow.

  • The crude ethyl 2,4-dioxopentanoate is used in the next step without further purification.

Step 2: Synthesis of this compound [2]

  • To a stirred solution of the crude ethyl 2,4-dioxopentanoate from Step 1 in ethanol (8 mL) at 23 °C, add hydroxylamine hydrochloride (302 mg, 4.34 mmol).

  • Heat the resulting mixture to reflux for 2 hours.

  • Cool the reaction mixture to 23 °C.

  • Quench the reaction by adding water and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Purify the combined organic extracts to yield this compound (yield: 124 mg, 57%).[2]

Characterization Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 6.36 (s, 1H), 4.37 (q, 2H), 2.44 (s, 3H), 1.35 (t, 3H).[2]

  • ¹³C NMR (75 MHz, CDCl₃): δ 171.0, 161.2, 157.1, 101.9, 61.9, 14.1, 12.0.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 2,4-dioxopentanoate cluster_1 Step 2: Synthesis of this compound Na Sodium (Na) Step1_Reaction Reaction at 23°C, then 0°C with H₂SO₄/ice Na->Step1_Reaction EtOH Ethanol (EtOH) EtOH->Step1_Reaction Acetone Acetone Acetone->Step1_Reaction DiethylOxalate Diethyl Oxalate DiethylOxalate->Step1_Reaction Ethyl_2_4_dioxopentanoate Ethyl 2,4-dioxopentanoate Step1_Reaction->Ethyl_2_4_dioxopentanoate Step2_Reaction Reflux in Ethanol (2h) Ethyl_2_4_dioxopentanoate->Step2_Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Step2_Reaction Final_Product This compound Step2_Reaction->Final_Product

Caption: Synthetic pathway for this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis. It serves as a precursor for the creation of more complex molecules with a range of biological activities. Research has demonstrated its utility in the synthesis of novel compounds with potential applications as:

  • Anticonvulsants: Used in the synthesis of novel pyrazole derivatives.

  • Fungicides and Herbicides: A core component in the development of new agrochemicals.[3]

  • Antitubercular Agents: Employed in the synthesis of 5-methylisoxazole-3-carboxamide derivatives.

References

Spectroscopic Profile of Ethyl 5-methylisoxazole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-methylisoxazole-3-carboxylate (C₇H₉NO₃, CAS Number: 3209-72-1). Due to the limited availability of experimentally derived spectra in public databases, this guide presents a combination of predicted data, analysis of characteristic functional groups, and general experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: Ethyl 5-methyl-1,2-oxazole-3-carboxylate

  • Molecular Formula: C₇H₉NO₃

  • Molecular Weight: 155.15 g/mol

  • Appearance: White to off-white solid

  • Melting Point: 27-31 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.40Triplet3H-O-CH₂-CH
~2.50Singlet3HIsoxazole-CH
~4.40Quartet2H-O-CH ₂-CH₃
~6.50Singlet1HIsoxazole-CH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~12.0Isoxazole-C H₃
~14.0-O-CH₂-C H₃
~62.0-O-C H₂-CH₃
~102.0Isoxazole-C 4
~158.0Isoxazole-C 3
~160.0C =O (Ester)
~170.0Isoxazole-C 5
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2980Medium-StrongC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1610MediumC=N stretch (isoxazole ring)
~1450MediumC-H bend (aliphatic)
~1250StrongC-O stretch (ester)
~1100MediumN-O stretch (isoxazole ring)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
155[M]⁺ (Molecular ion)
126[M - C₂H₅]⁺
110[M - OCH₂CH₃]⁺
82[M - COOC₂H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is a low-melting solid, it can be analyzed as a thin film. Gently melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a KBr plate, and allow the solvent to evaporate.

  • Instrumentation: Use an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

    • EI-MS: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum with a standard electron energy of 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different spectroscopic techniques in structure elucidation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationships cluster_techniques Spectroscopic Techniques cluster_information Derived Information H_NMR ¹H NMR Proton_Env Proton Environments Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight Elemental Formula MS->Molecular_Weight Proton_Env->Carbon_Backbone Carbon_Backbone->Functional_Groups Functional_Groups->Molecular_Weight

Logical relationships between spectroscopic techniques and derived structural information.

An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 5-methylisoxazole-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular structure and conformation of isoxazole derivatives, with a primary focus on providing data and methodologies relevant to Ethyl 5-methylisoxazole-3-carboxylate. Due to a lack of publicly available, in-depth experimental structural studies on this specific molecule, this guide leverages comprehensive data from a closely related analog, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , to infer and discuss the likely structural characteristics of the target compound. This approach allows for a robust exploration of the isoxazole core's geometry and conformational possibilities.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds. The electronic properties and geometric constraints of the isoxazole ring influence the overall three-dimensional shape and intermolecular interactions of the molecule, which are critical for its biological function. Understanding the molecular structure and conformational preferences of substituted isoxazoles like this compound is therefore crucial for the rational design of novel therapeutic agents.

Molecular Structure and Conformation: A Case Study of a Close Analog

The most detailed structural information in the public domain for a molecule closely related to this compound is for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate . The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing precise data on its molecular geometry.[1][2][3][4]

Crystal Structure Data

The crystallographic data for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveals a monoclinic crystal system with the space group P21/c.[1][2] The key parameters from the crystal structure determination are summarized in the table below.

Parameter Value
Molecular FormulaC₁₃H₁₃NO₃
Molecular Weight231.24 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.750 (8) Å
b14.589 (13) Å
c9.397 (8) Å
β116.872 (13)°
Volume1192.3 (18) ų
Z4
Temperature273 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.054

Table 1: Crystal data and structure refinement for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1][2][3]

Conformational Analysis from Crystallographic Data

The solid-state conformation of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate shows that the isoxazole ring is not coplanar with its substituents. The dihedral angle between the isoxazole ring and the phenyl ring at the 3-position is 43.40 (13)°.[1][2][4] Furthermore, the ethoxycarbonyl group at the 4-position is rotated out of the plane of the isoxazole ring by a torsion angle of 16.2 (13)°.[1][2][4]

These non-planar arrangements are likely due to steric hindrance between the substituents. For the target molecule, this compound, which lacks the bulky phenyl group, the ethyl carboxylate group at the 3-position would likely exhibit a different conformational preference, potentially with a smaller torsion angle relative to the isoxazole ring. The methyl group at the 5-position is a common feature in both molecules and is expected to have a minimal impact on the overall ring planarity.

Experimental Protocols

The determination of the molecular structure and conformation of small molecules like isoxazole derivatives relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Synthesis and Crystallization

The synthesis of isoxazole derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or an alkene. For Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, a reported synthesis involves the reaction of benzaldehyde oxime with chloramine-T and ethyl acetoacetate in ethanol.[1][4]

Experimental Workflow for Synthesis and Crystallization

G reagents Benzaldehyde oxime, Chloramine-T, Ethyl acetoacetate in Ethanol reaction Stir at 10°C for 6h reagents->reaction workup Evaporate solvent in vacuum reaction->workup crystallization Recrystallize from hot ethanol workup->crystallization crystals Single crystals of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate crystallization->crystals

Caption: Synthetic and crystallization workflow for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The general workflow for a small molecule crystal structure determination is outlined below.

General Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Data Collection cluster_1 Structure Solution and Refinement crystal_selection Crystal Selection and Mounting diffractometer Data Collection on Diffractometer (e.g., Bruker APEXII CCD) crystal_selection->diffractometer data_reduction Data Reduction and Integration diffractometer->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement (Full-matrix least-squares on F²) structure_solution->refinement final_structure final_structure refinement->final_structure Final Structural Model (Atomic coordinates, bond lengths, angles) G input Initial 3D Structure of This compound conf_search Conformational Search (e.g., Molecular Mechanics) input->conf_search geom_opt Geometry Optimization (e.g., DFT with a suitable basis set) conf_search->geom_opt freq_calc Frequency Calculation (To confirm minima and obtain thermochemical data) geom_opt->freq_calc analysis Analysis of Conformers (Relative energies, bond parameters, dihedral angles) freq_calc->analysis

References

The Isoxazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1] Its versatile structure has been a key pharmacophore in a multitude of clinically significant drugs, demonstrating a broad spectrum of biological activities.[2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and history of isoxazole compounds, details key experimental protocols for their synthesis, presents quantitative data on their biological activities, and visualizes their engagement with critical signaling pathways.

A Journey Through Time: The Discovery and History of Isoxazole

The story of isoxazole begins in the late 19th century, a period of foundational discoveries in organic chemistry. The initial synthesis and characterization of the isoxazole ring is credited to the German chemist Ludwig Claisen .

Timeline of Key Milestones:

  • 1888: Ludwig Claisen, in his seminal work, first described the synthesis of an isoxazole derivative, 3-methyl-5-phenylisoxazole.[5][6] His method involved the condensation of a β-diketone (benzoylacetone) with hydroxylamine.[6] This reaction laid the fundamental groundwork for isoxazole chemistry.

  • 1903: Claisen further expanded on his work, synthesizing the parent isoxazole compound through the oximation of propargylaldehyde acetal.[1]

  • 1930-1946: A significant leap in isoxazole synthesis was made by Quilico and his research group. They extensively studied the 1,3-dipolar cycloaddition reaction of nitrile oxides with unsaturated compounds, a method that remains a cornerstone of modern isoxazole synthesis.[5][6]

  • Mid-20th Century: The therapeutic potential of isoxazoles began to be realized with the development of sulfa drugs. Sulfisoxazole and sulfamethoxazole emerged as important antibacterial agents, demonstrating the value of the isoxazole scaffold in drug design.[5]

  • Late 20th Century to Present: The versatility of the isoxazole ring has led to its incorporation into a wide array of drugs targeting diverse therapeutic areas. This includes the development of COX-2 inhibitors like valdecoxib for inflammation, the antibiotic cloxacillin , and many others.[7] Modern synthetic methods, such as copper-catalyzed cycloadditions, have further facilitated the efficient and regioselective synthesis of complex isoxazole derivatives.[1]

The Art of Synthesis: Key Experimental Protocols

The synthesis of the isoxazole ring can be achieved through several reliable methods. Below are detailed protocols for some of the most significant synthetic strategies.

The Claisen Isoxazole Synthesis (Historical Protocol)

This method, foundational to isoxazole chemistry, involves the condensation of a β-dicarbonyl compound with hydroxylamine.

Synthesis of 3,5-dimethylisoxazole from Acetylacetone and Hydroxylamine Hydrochloride

  • Reagents:

    • Acetylacetone

    • Hydroxylamine hydrochloride

    • Sodium carbonate

    • Ethanol

    • Water

    • Diethyl ether

  • Procedure:

    • A solution of hydroxylamine hydrochloride in water is prepared.

    • An aqueous solution of sodium carbonate is added to the hydroxylamine hydrochloride solution to liberate the free hydroxylamine.

    • Acetylacetone is then added to the reaction mixture.

    • The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is extracted with diethyl ether.

    • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude 3,5-dimethylisoxazole can be purified by distillation.

  • Characterization:

    • The purified product is characterized by its boiling point and spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy to confirm its structure.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

This is a highly versatile and widely used method for constructing the isoxazole ring. Nitrile oxides, often generated in situ from aldoximes, react with alkynes in a [3+2] cycloaddition to form 3,5-disubstituted isoxazoles.

One-Pot Synthesis of 3,5-Disubstituted Isoxazoles

  • Reagents:

    • Aldoxime (e.g., benzaldoxime)

    • Terminal alkyne (e.g., phenylacetylene)

    • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS) or bleach)

    • Base (e.g., triethylamine or pyridine)

    • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Procedure:

    • The aldoxime and the terminal alkyne are dissolved in the chosen solvent in a reaction flask.

    • The base is added to the mixture.

    • The oxidizing agent is added portion-wise at room temperature or 0 °C to generate the nitrile oxide in situ.

    • The reaction mixture is stirred for a specified time, and the reaction progress is monitored by TLC.

    • Once the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

  • Characterization:

    • The structure of the purified 3,5-disubstituted isoxazole is confirmed by NMR, IR, and mass spectrometry.

Synthesis of a Clinically Relevant Isoxazole: Valdecoxib

Valdecoxib is a selective COX-2 inhibitor. Its synthesis showcases a multi-step approach to constructing a complex, medicinally important isoxazole derivative.

Synthetic Protocol for Valdecoxib

  • Oxime Formation: Deoxybenzoin is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate in aqueous ethanol to form the corresponding oxime.[8]

  • Isoxazoline Formation: The oxime is treated with two equivalents of a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature. This is followed by cyclization with ethyl acetate to yield an isoxazoline intermediate.[9]

  • Sulfonylation and Aromatization: The isoxazoline intermediate is treated with chlorosulfonic acid at low temperature, followed by reaction with aqueous ammonia. This step introduces the sulfonamide group and leads to the aromatization of the isoxazoline ring to form valdecoxib.[8][9]

Quantitative Insights: Biological Activity and Pharmacokinetics

The isoxazole scaffold has been extensively explored for its diverse biological activities. The following tables summarize key quantitative data for some representative isoxazole-containing compounds.

Anticancer Activity of Isoxazole Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Isoxazole Derivative 1 MCF-7 (Breast)9.15[10]
Isoxazole Derivative 2 A549 (Lung)14.92[10]
Isoxazole Derivative 3 HT1080 (Fibrosarcoma)9.02[10]
Isoxazole Derivative 4 U87 (Glioblastoma)42.8[10]
Anti-inflammatory Activity of Isoxazole Derivatives (COX Inhibition)
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Valdecoxib>1000.005>20000[11]
Isoxazole Derivative A13 0.0640.0134.63[12]
Isoxazole Derivative A8 0.310.870.36[12]
Pharmacokinetic Properties of Key Isoxazole Drugs
DrugBioavailability (%)Protein Binding (%)Half-life (hours)Primary Route of EliminationReference
Sulfamethoxazole~100~7010-12Renal[8][10]
Valdecoxib83~988-11Hepatic Metabolism

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding how isoxazole-containing drugs exert their effects requires a clear visualization of the molecular pathways they modulate. The following diagrams, generated using the DOT language, illustrate key signaling cascades and experimental workflows.

Signaling Pathway of COX-2 Inhibition by Valdecoxib

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Caption: Valdecoxib selectively inhibits the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Signaling Pathway of SMYD3 Modulation

Some isoxazole derivatives have been identified as inhibitors of the lysine methyltransferase SMYD3, a key player in cancer development.

SMYD3_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm SMYD3_n SMYD3 Histones Histones (H3K4) SMYD3_n->Histones Methylates Gene_Expression Oncogene Expression (e.g., MYC, WNT) Histones->Gene_Expression Activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation SMYD3_c SMYD3 MAP3K2 MAP3K2 SMYD3_c->MAP3K2 Methylates Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway MAP3K2->Ras_Raf_MEK_ERK Activates Ras_Raf_MEK_ERK->Proliferation Isoxazole_Inhibitor Isoxazole-based SMYD3 Inhibitor Isoxazole_Inhibitor->SMYD3_n Isoxazole_Inhibitor->SMYD3_c

Caption: Isoxazole-based inhibitors can target SMYD3 in both the nucleus and cytoplasm, disrupting oncogenic gene expression and signaling pathways like Ras/Raf/MEK/ERK.

Experimental Workflow for High-Throughput Screening of Isoxazole Libraries

The discovery of novel bioactive isoxazole compounds often relies on high-throughput screening (HTS) of large chemical libraries.

HTS_Workflow Start Start: Isoxazole Compound Library Primary_Screening Primary Screening (e.g., Cell Viability Assay) Start->Primary_Screening Hit_Identification Hit Identification (Activity > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (IC₅₀ Determination) Hit_Identification->Dose_Response Secondary_Assays Secondary Assays (e.g., Target-based Assays, Selectivity Profiling) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization End End: Candidate Drug Lead_Optimization->End

Caption: A typical high-throughput screening workflow for identifying and optimizing bioactive isoxazole compounds from a chemical library.

Conclusion

From its initial discovery in the 19th century to its current prominent role in modern medicine, the isoxazole scaffold has proven to be of enduring value to the scientific community. Its synthetic accessibility and the diverse biological activities of its derivatives continue to make it a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive overview of the key historical milestones, synthetic methodologies, and biological significance of isoxazole compounds, offering a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.

References

Ethyl 5-methylisoxazole-3-carboxylate and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous therapeutic agents. Among the many isoxazole-containing building blocks, Ethyl 5-methylisoxazole-3-carboxylate serves as a versatile and crucial intermediate for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of this compound, covering its synthesis, physicochemical properties, and transformation into key derivatives such as amides. Furthermore, this document details the significant biological activities of these derivatives, with a focus on their antitubercular potential. A case study on the mechanism of action of Leflunomide, a prominent drug featuring the 5-methylisoxazole core, is presented to illustrate the role of this scaffold in modulating critical signaling pathways. Detailed experimental protocols and workflow diagrams are provided to support researchers in the fields of medicinal chemistry and drug development.

Introduction to this compound

This compound is a key organic compound featuring a five-membered isoxazole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 3-position.[1] The isoxazole ring, with its unique arrangement of oxygen and nitrogen atoms, imparts favorable physicochemical and pharmacological properties, making it a desirable component in drug design.[2] This ester is not typically a final drug product itself but rather a critical starting material or intermediate.[3] Its ester functionality provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of derivatives, most notably amides and hydrazides, which have shown a broad spectrum of biological activities.[2] The structural simplicity and synthetic accessibility of this compound make it an invaluable tool for medicinal chemists exploring new therapeutic frontiers.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference(s)
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
CAS Number 3209-72-1[1]
Appearance Solid[1]
Melting Point 27-31 °C[1]
Flash Point 109 °C (228.2 °F) - closed cup[1]
SMILES String CCOC(=O)c1cc(C)on1[1]
InChI Key OCCIGHIQVMLYBZ-UHFFFAOYSA-N[1]

Synthesis and Derivatization

The primary utility of this compound lies in its role as a precursor to more complex molecules. The most common synthetic pathway involves its conversion into various amide derivatives. This is typically achieved through a three-step sequence: (1) Saponification of the ethyl ester to the corresponding carboxylic acid, (2) conversion of the acid to a more reactive acid chloride, and (3) reaction of the acid chloride with a desired amine to form the final amide.

G Ester Ethyl 5-methylisoxazole- 3-carboxylate Acid 5-Methylisoxazole- 3-carboxylic Acid Ester->Acid 1. Saponification (e.g., LiOH, NaOH) AcidChloride 5-Methylisoxazole- 3-carbonyl Chloride Acid->AcidChloride 2. Activation (e.g., SOCl₂) Amide N-Substituted 5-methylisoxazole- 3-carboxamide Derivative AcidChloride->Amide 3. Amide Coupling Amine Primary/Secondary Amine (R-NH₂) Amine->Amide G cluster_0 Mitochondrion cluster_1 De Novo Pyrimidine Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Dihydroorotate Multi-step enzymatic reactions Aspartate Aspartate Aspartate->Dihydroorotate Multi-step enzymatic reactions DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Proliferation Activated Lymphocyte Proliferation DNA_RNA->Proliferation Enables Teriflunomide Teriflunomide (Active Leflunomide Metabolite) Teriflunomide->DHODH Inhibits key_inhibits Inhibition key_inhibits:e->key_inhibits:e key_process Process Flow key_process:e->key_process:e

References

The Isoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Biological Activities, Mechanisms of Action, and Experimental Evaluation of Isoxazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to serve as a versatile synthetic intermediate have led to its incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of isoxazole derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. The content herein is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways associated with these activities.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[1] One of the most prominent mechanisms is the inhibition of tubulin polymerization, a critical process for cell division.[2] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis in cancer cells.[3][4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected isoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ClassTarget Cancer Cell LineIC50 (µM)Reference
Isoxazole-Naphthalene DerivativesMCF-7 (Breast Cancer)1.23[2]
Pyrazole/Isoxazole-linked ArylcinnamidesHeLa (Cervical Cancer)0.4 - 2.7[4]
Dihydropyrazole Derivatives from Isoxazole ChalconesDU-145 (Prostate Cancer)5
Signaling Pathway: Tubulin Polymerization Inhibition

Isoxazole-based tubulin inhibitors typically bind to the colchicine binding site on β-tubulin.[2] This interaction prevents the polymerization of α- and β-tubulin dimers into microtubules. The disruption of microtubule formation and dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and inhibiting cancer cell proliferation.

G Signaling Pathway of Isoxazole-Based Tubulin Inhibitors Isoxazole_Derivative Isoxazole Derivative Tubulin_Dimers α/β-Tubulin Dimers Isoxazole_Derivative->Tubulin_Dimers Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin_Dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Disrupts Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Isoxazole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to determine the effect of isoxazole derivatives on tubulin polymerization.[5]

Materials:

  • Purified porcine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Test isoxazole compound and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)

  • 96-well black microplates

  • Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer containing 1 mM GTP. Keep on ice.

    • Prepare a stock solution of the test isoxazole compound in a suitable solvent (e.g., DMSO).

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.

    • Add the tubulin solution to each well.

    • Add the fluorescent reporter to each well.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). The excitation and emission wavelengths will depend on the fluorescent reporter used.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • An increase in fluorescence indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound with the controls to determine if it inhibits or enhances tubulin polymerization.

Anti-inflammatory Activity of Isoxazole Derivatives

The anti-inflammatory properties of isoxazole derivatives are well-documented, with many compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[6][7] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1, isoxazole-based anti-inflammatory drugs can reduce inflammation with a lower risk of gastrointestinal side effects.[9]

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vitro COX-2 inhibitory activity of a selected isoxazole derivative.

CompoundTarget EnzymeIC50 (µM)Reference
2-(3,4-bis(4-methoxyphenyl)-isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-oneCOX-20.95[6]
Signaling Pathway: COX-2 Inhibition

Arachidonic acid, released from the cell membrane by phospholipase A2, is converted into prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then further metabolized to various prostaglandins that mediate inflammatory responses. Isoxazole-based COX-2 inhibitors bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to PGH2 and thereby reducing the production of inflammatory prostaglandins.

G Mechanism of COX-2 Inhibition by Isoxazole Derivatives Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Isoxazole_Inhibitor Isoxazole COX-2 Inhibitor Isoxazole_Inhibitor->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Isoxazole derivatives can selectively inhibit the COX-2 enzyme, reducing prostaglandin synthesis and inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for determining the COX-2 inhibitory activity of isoxazole compounds.[10][11]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • Test isoxazole compound and a known COX-2 inhibitor (e.g., celecoxib)

  • Assay buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the COX-2 enzyme, arachidonic acid, and the probe in the assay buffer according to the manufacturer's instructions.

    • Prepare serial dilutions of the test isoxazole compound and the control inhibitor.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound at various concentrations.

    • Include control wells with the enzyme alone (100% activity) and with the known inhibitor.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Antimicrobial Activity of Isoxazole Derivatives

The isoxazole scaffold is a key component of several clinically important antimicrobial agents. These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity

The following table provides the Minimum Inhibitory Concentration (MIC) values for representative isoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Isoxazole Derivatives (TPI series)Staphylococcus aureus6.25 - 12.5[12]
Escherichia coli12.5 - 25[12]
Candida albicans6.25 - 12.5[12]
Experimental Workflow: Antimicrobial Screening

A typical workflow for screening isoxazole compounds for antimicrobial activity involves a primary screen to identify active compounds, followed by quantitative determination of their potency.

G Workflow for Antimicrobial Screening of Isoxazole Compounds Start Start: Isoxazole Compound Library Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Start->Primary_Screening Identify_Active Active Compounds Identified? Primary_Screening->Identify_Active MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Identify_Active->MIC_Determination Yes End End: Hit Compound Identification Identify_Active->End No MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination MBC_Determination->End

Caption: A standard workflow for identifying and characterizing the antimicrobial activity of isoxazole derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][14]

Materials:

  • Test isoxazole compounds

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of the test isoxazole compound in the broth.

    • Also, prepare serial dilutions of the standard antimicrobial agent as a positive control.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well (except the sterility control).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Neuroprotective Activity of Isoxazole Derivatives

Isoxazole derivatives have shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[15][16] Their neuroprotective effects are often attributed to their ability to modulate pathways involved in the pathogenesis of these disorders, including the inhibition of β-amyloid (Aβ) aggregation and the reduction of oxidative stress.[15]

Signaling Pathway: Modulation of Amyloid-β Pathway

In Alzheimer's disease, the amyloid precursor protein (APP) is cleaved by β- and γ-secretases, leading to the production and aggregation of Aβ peptides. These aggregates form plaques in the brain, contributing to neuronal dysfunction and cell death. Some isoxazole derivatives have been shown to interfere with this process, potentially by inhibiting the secretase enzymes or by directly preventing Aβ aggregation.

G Potential Neuroprotective Mechanism of Isoxazoles in Alzheimer's Disease APP Amyloid Precursor Protein (APP) Abeta_Monomers Amyloid-β (Aβ) Monomers APP->Abeta_Monomers Cleavage by Secretases Secretases β- and γ-Secretases Abeta_Aggregation Aβ Aggregation Abeta_Monomers->Abeta_Aggregation Abeta_Plaques Aβ Plaques Abeta_Aggregation->Abeta_Plaques Neuronal_Dysfunction Neuronal Dysfunction and Cell Death Abeta_Plaques->Neuronal_Dysfunction Isoxazole_Derivative Neuroprotective Isoxazole Derivative Isoxazole_Derivative->Abeta_Aggregation Inhibits

Caption: Neuroprotective isoxazoles may interfere with the amyloid cascade in Alzheimer's disease.

Synthesis of Bioactive Isoxazole Derivatives

A common and versatile method for the synthesis of isoxazole derivatives is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[17] Another widely used approach involves the condensation of a chalcone with hydroxylamine hydrochloride.[18]

Experimental Workflow: Synthesis from Chalcones

The synthesis of isoxazoles from chalcones is a straightforward and efficient method.

G General Synthesis of Isoxazoles from Chalcones Start Start: Aldehyde & Acetophenone Claisen_Schmidt Claisen-Schmidt Condensation Start->Claisen_Schmidt Chalcone Chalcone Intermediate Claisen_Schmidt->Chalcone Condensation Condensation with Hydroxylamine HCl Chalcone->Condensation Isoxazole Isoxazole Derivative Condensation->Isoxazole Purification Purification (e.g., Recrystallization) Isoxazole->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Isoxazole Derivative Characterization->End

Caption: A typical synthetic route for preparing isoxazole derivatives from chalcones.

Experimental Protocol: Synthesis of Isoxazoles from Chalcones

This protocol provides a general procedure for the synthesis of 3,5-disubstituted isoxazoles from chalcones.[17]

Materials:

  • Substituted chalcone

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH) or sodium acetate

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL).

  • Reaction:

    • Add a solution of 40% KOH (5 mL) to the mixture.

    • Reflux the reaction mixture for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

    • Extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired isoxazole derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

This guide highlights the significant and diverse biological activities of the isoxazole scaffold, underscoring its importance in contemporary drug discovery and development. The provided data, protocols, and pathway diagrams are intended to facilitate further research and innovation in this exciting field of medicinal chemistry.

References

A Theoretical and Methodological Guide to Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Computational Methodology

The theoretical investigation of a molecule like Ethyl 5-methylisoxazole-3-carboxylate typically relies on Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems.

Protocol for Quantum Chemical Calculations: A common and effective methodology for calculating the properties of isoxazole derivatives involves using the Gaussian suite of programs. The protocol includes:

  • Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation. A widely used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d) or the more extensive 6-311++G(d,p) for higher accuracy.[1][2]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra and thermodynamic properties.[1][2]

  • Property Calculations: At the optimized geometry, various molecular properties are calculated. These include:

    • NMR Spectra: ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[1][2] The energy gap between them is a critical indicator of chemical reactivity.

    • Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The following diagram illustrates the standard workflow for a theoretical analysis of a small molecule.

G cluster_input Input cluster_dft DFT Calculations (e.g., B3LYP/6-31G(d)) cluster_output Analysis & Outputs mol Molecular Structure (this compound) opt Geometry Optimization mol->opt freq Frequency Calculation opt->freq props Property Calculation (NMR, Electronic) freq->props geom Optimized Geometry (Bond Lengths, Angles) props->geom vib Vibrational Spectra (FT-IR) props->vib nmr Spectroscopic Data (¹H, ¹³C NMR) props->nmr fmo Electronic Properties (HOMO, LUMO, MEP) props->fmo

Caption: Standard workflow for DFT-based theoretical analysis.

Molecular Structure and Geometry

A crucial part of a theoretical study is the optimization of the molecular geometry. This process yields data on bond lengths, bond angles, and dihedral angles. While specific calculated values for the title compound are not published, a study would typically present this data in a table comparing it with experimental values, if available (e.g., from X-ray crystallography).

Table 1: Key Geometrical Parameters (Hypothetical Data)

Parameter Atom Pair/Triplet Calculated Value (Å or °) Experimental Value (Å or °)
Bond Length O1-N2 Data not available Data not available
N2-C3 Data not available Data not available
C4-C5 Data not available Data not available
C5-O1 Data not available Data not available
Bond Angle C5-O1-N2 Data not available Data not available
O1-N2-C3 Data not available Data not available

| | C8=O9 | Data not available | Data not available |

Note: This table is a template. The required computational data for this compound is not available in the cited literature.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

FT-IR Vibrational Analysis: Frequency calculations yield the vibrational modes of the molecule. The wavenumbers and intensities can be correlated with experimental FT-IR spectra. Key functional groups, such as the C=O of the ester, the C=N of the isoxazole ring, and C-H bonds, would have characteristic vibrational frequencies.

NMR Spectral Analysis: The GIAO method is used to calculate the isotropic shielding values, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS).

Table 2: Experimental and Theoretical Spectroscopic Data (Hypothetical)

Spectrum Group/Atom Experimental Shift/Frequency Calculated Shift/Frequency Assignment
¹H NMR -CH₃ (isoxazole) Data not available Data not available Methyl protons at C5
-O-CH₂- Data not available Data not available Methylene protons of ethyl
-CH₃ (ethyl) Data not available Data not available Methyl protons of ethyl
¹³C NMR C=O (ester) Data not available Data not available Carbonyl carbon
C3 (isoxazole) Data not available Data not available Isoxazole ring carbon
C5 (isoxazole) Data not available Data not available Isoxazole ring carbon
FT-IR C=O Stretch Data not available Data not available Ester carbonyl

| | C=N Stretch | Data not available | Data not available | Isoxazole ring |

Note: This table is a template. The required computational data for this compound is not available in the cited literature.

Frontier Molecular Orbitals (FMO) and Reactivity

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO are the frontier molecular orbitals, and their energy gap (ΔE = ELUMO - EHOMO) is a critical parameter.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

  • Energy Gap (ΔE): A small energy gap indicates high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO.[1][2]

The diagram below illustrates the concept of the HOMO-LUMO energy gap.

G homo HOMO (Highest Occupied Molecular Orbital) lumo LUMO (Lowest Unoccupied Molecular Orbital) homo->lumo ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It is an invaluable tool for identifying reactive sites.

  • Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

  • Green regions (near-zero potential): Indicate neutral areas.

A theoretical study would present an MEP map and discuss how the potential distribution relates to the molecule's known chemical behavior.

Synthesis and Experimental Data

Experimental Synthesis Protocol: this compound can be synthesized via several routes. A common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a suitable alkyne precursor in the presence of a base. Another documented procedure involves the hydrolysis of the corresponding ester. For instance, the related 5-methylisoxazole-3-carboxylic acid is prepared by suspending this compound in a mixture of methanol, THF, and water, followed by the addition of lithium hydroxide monohydrate.[3] The reaction mixture is stirred and then acidified to yield the product.[3]

Table 3: Known Physical and Chemical Properties

Property Value Source
Molecular Formula C₇H₉NO₃ PubChem
Molecular Weight 155.15 g/mol PubChem
Physical Form Solid Sigma-Aldrich
Melting Point 27-31 °C Sigma-Aldrich

| CAS Number | 3209-72-1 | Sigma-Aldrich |

Conclusion

While comprehensive published theoretical data for this compound is scarce, the methodologies for such studies are well-established. A thorough computational analysis using DFT would provide invaluable insights into the molecule's geometry, spectroscopic signatures, and electronic reactivity profile. This information, when correlated with experimental data, provides a powerful predictive tool for researchers in drug discovery and materials science, enabling the rational design of new compounds and reactions based on a fundamental understanding of the molecule's properties. The workflows and templates provided in this guide serve as a blueprint for conducting and presenting such a theoretical investigation.

References

An In-depth Technical Guide on the Solubility of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 5-methylisoxazole-3-carboxylate, a key intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound with the chemical formula C₇H₉NO₃.[1] It is a solid at room temperature with a melting point between 27-31 °C.[1] Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various chemical reactions. Isoxazole derivatives, in general, are recognized for their broad spectrum of biological activities and are pivotal in the development of new therapeutic agents.

Qualitative Solubility Profile

The following table summarizes the qualitative solubility of this compound in different solvents based on its behavior during chemical synthesis and purification.

SolventChemical FormulaTypeInferred SolubilityRationale from Literature
EthanolC₂H₅OHPolar ProticSolubleUsed as a solvent for recrystallization and in synthesis, indicating solubility, especially when heated.[3]
ChloroformCHCl₃Polar AproticSolubleUtilized as a solvent in the synthesis of related isoxazole derivatives, suggesting solubility.[4]
BenzeneC₆H₆NonpolarSolubleEmployed as a solvent in the preparation of precursors for isoxazole synthesis.[4]
WaterH₂OPolar ProticSparingly Soluble/InsolubleThe compound is washed with water during purification, which typically implies low solubility in aqueous media.[3][4]
10% Hydrochloric AcidHCl (aq)Aqueous AcidicInsolubleWashed with HCl solution during workup, indicating insolubility.[3]
5% Sodium HydroxideNaOH (aq)Aqueous BasicInsolubleWashed with NaOH solution during purification, suggesting insolubility.[4]

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol can be employed. The following describes a general method for determining the solubility of a solid compound in various solvents.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., ethanol, methanol, water, chloroform, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid ensures that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., at 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed in the temperature bath for a short time to let the excess solid settle.

    • Carefully centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

  • Sample Analysis:

    • Withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent in a volumetric flask to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A pre-established calibration curve is required for this quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Determination_Workflow Start Start: Obtain Compound and Solvents AddExcess Add Excess Compound to Known Volume of Solvent in Vials Start->AddExcess Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) AddExcess->Equilibrate Separate Separate Undissolved Solid (Centrifugation) Equilibrate->Separate Sample Withdraw Aliquot of Saturated Supernatant Separate->Sample Dilute Dilute Aliquot to a Known Volume Sample->Dilute Analyze Analyze Concentration (e.g., HPLC, UV-Vis) Dilute->Analyze Calculate Calculate Solubility from Concentration and Dilution Factor Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: General workflow for the experimental determination of solubility.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the interaction of this compound with specific signaling pathways. However, isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties, often through the modulation of various enzymatic and cellular signaling cascades.[5][6][7] Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

References

Methodological & Application

Synthesis of Novel Derivatives from Ethyl 5-methylisoxazole-3-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from Ethyl 5-methylisoxazole-3-carboxylate. The synthesized compounds, including carboxamides, hydrazides, and pyrazoles, have shown significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Overview of Synthetic Pathways

This compound serves as a versatile starting material for the generation of a diverse library of bioactive molecules. The primary synthetic transformations involve the hydrolysis of the ester, followed by conversion to an acid chloride, which can then be reacted with various amines to form carboxamides. Alternatively, the ester can be directly converted to a hydrazide, a key intermediate for the synthesis of pyrazole derivatives and other heterocyclic systems.

Synthesis_Overview A This compound B 5-Methylisoxazole-3-carboxylic Acid A->B Hydrolysis E 5-Methylisoxazole-3-hydrazide A->E Hydrazine Hydrate C 5-Methylisoxazole-3-carbonyl Chloride B->C SOCl₂ F Aminopyrazole Amide Derivatives B->F Coupling Agents, Aminopyrazole D 5-Methylisoxazole-3-carboxamides C->D Amine

Caption: General synthetic routes from this compound.

Application Notes

Anticancer Activity: Raf Kinase Inhibition

Derivatives of 5-methylisoxazole-3-carboxylic acid, particularly aminopyrazole amides, have been investigated as potent inhibitors of Raf kinases.[1][2] Raf kinases are crucial components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.[1][2] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis in cancer cells.

Raf_Kinase_Pathway cluster_cell Cancer Cell RAS RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Aminopyrazole Amide Derivatives Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF kinase signaling pathway.

Antitubercular Activity: InhA Enzyme Inhibition

Certain 5-methylisoxazole-3-carboxamide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv.[3] Docking studies suggest that these compounds may act by inhibiting the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II).[1] Inhibition of InhA disrupts the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.

InhA_Inhibition cluster_mycobacterium Mycobacterium tuberculosis FAS_II Fatty Acid Synthesis II (FAS-II) InhA InhA Enzyme FAS_II->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Inhibitor Isoxazole Carboxamide Derivatives Inhibitor->InhA Inhibition

Caption: Inhibition of the InhA enzyme in M. tuberculosis.

Anti-inflammatory Activity

Isoxazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4][5] These enzymes are key to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By inhibiting these pathways, isoxazole derivatives can reduce the inflammatory response.

Quantitative Data Summary

Compound TypeApplicationKey FindingsReference
5-Methylisoxazole-3-carboxamidesAntitubercularMIC of 3.125 µM against M. tuberculosis H37Rv for compounds 10 and 14.[3]
5-Methylisoxazole-3-carboxamidesAntibacterialMIC of 6.25 µM against Bacillus subtilis and Escherichia coli for compounds 9, 13, 19, and 20.[3]
Aminopyrazole Amide DerivativesAnticancer (Melanoma)Act as Raf kinase inhibitors.[1][2]
Ethyl 5-(substituted)-1H-pyrazole-3-carboxylatesAnti-inflammatorySignificant activity in carrageenan-induced rat paw edema model.
Imidazo[2,1-b]oxazole-based derivativesAnticancerIC50 values ranging from 4.70 to 9.81 µM against A375 and SKMEL28 cell lines. Compound 11o showed potent inhibition of V600E-B-RAF with an IC50 of 34 nM.[6]

Experimental Protocols

Synthesis of 5-Methylisoxazole-3-carboxylic Acid (2) from this compound (1)

Protocol:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran, methanol, and water, add a solution of sodium hydroxide (2 equivalents).

  • Stir the reaction mixture at room temperature for 18-20 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2 with 1 N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-Methylisoxazole-3-carboxylic acid as a solid.

Synthesis of 5-Methylisoxazole-3-carbonyl Chloride (3) from 5-Methylisoxazole-3-carboxylic Acid (2)

Protocol:

  • To a suspension of 5-Methylisoxazole-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as toluene, add thionyl chloride (1.5 equivalents).

  • Reflux the reaction mixture for 2-3 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, distill off the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-Methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

General Protocol for the Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives (4)

Protocol:

  • Dissolve 5-Methylisoxazole-3-carbonyl chloride (1 equivalent) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath.

  • To this solution, add the desired amine (1.1 equivalents) and a base such as pyridine or triethylamine (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 12 hours.[3]

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 5-Methylisoxazole-3-carboxamide derivative.

Synthesis of 5-Methylisoxazole-3-hydrazide (5) from this compound (1)

Protocol:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (85%, 1.2 equivalents).[7]

  • Stir the reaction mixture at room temperature for 4 hours, then let it stand for 16 hours.[7]

  • Filter the resulting solid and concentrate the mother liquor under vacuum to obtain more product.

  • Recrystallize the combined crude product from hot ethanol to yield pure 5-Methyl-3-isoxazole carboxylic acid hydrazide.[7]

Experimental_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis and Purification Start This compound Acid 5-Methylisoxazole-3-carboxylic Acid Start->Acid 4.1 NaOH, H₂O/MeOH/THF Hydrazide 5-Methylisoxazole-3-hydrazide Start->Hydrazide 4.4 N₂H₄·H₂O, EtOH AcidChloride 5-Methylisoxazole-3-carbonyl Chloride Acid->AcidChloride 4.2 SOCl₂, Toluene Amide 5-Methylisoxazole-3-carboxamide AcidChloride->Amide 4.3 R-NH₂, Pyridine TLC TLC Monitoring Amide->TLC Hydrazide->TLC Purification Column Chromatography or Recrystallization TLC->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Workflow for the synthesis and analysis of derivatives.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization depending on the specific substrates and reagents used.

References

The Versatile Scaffold: Ethyl 5-methylisoxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Ethyl 5-methylisoxazole-3-carboxylate, a readily accessible heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have allowed for the generation of diverse molecular libraries with a broad spectrum of biological activities. These derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the applications of this versatile molecule, complete with experimental protocols and quantitative data to guide researchers in the field.

Key Applications in Drug Discovery

Derivatives of this compound have been extensively explored for a multitude of pharmacological applications. The isoxazole core serves as a bioisostere for other functional groups, enhancing drug-like properties and enabling interactions with various biological targets.

Anticancer Activity: The isoxazole nucleus is a common feature in many potent anticancer agents. Derivatives of this compound have been shown to induce apoptosis, inhibit key enzymes involved in cancer progression like carbonic anhydrase and cyclooxygenases, and disrupt crucial signaling pathways.

Antimicrobial and Antitubercular Potential: The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Carboxamide derivatives of 5-methylisoxazole have demonstrated significant activity against various bacterial and fungal strains, including Mycobacterium tuberculosis.

Anti-inflammatory Properties: By targeting enzymes such as cyclooxygenase (COX), derivatives of this scaffold can modulate the inflammatory response, offering potential for the development of new anti-inflammatory drugs with improved side-effect profiles.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of this compound, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
AC2 -Carbonic Anhydrase Inhibition112.3 ± 1.6[1]
AC3 -Carbonic Anhydrase Inhibition228.4 ± 2.3[1]
C3 -COX-2 Inhibition0.93 ± 0.01[2]
C5 -COX-2 Inhibition0.85 ± 0.04[2]
C6 -COX-2 Inhibition0.55 ± 0.03[2]

Table 2: Antimicrobial and Antitubercular Activity of Isoxazole Derivatives

Compound IDMicroorganismAssay TypeMIC (µM)Reference
Compound 9 M. tuberculosis H37RvMABA6.25[3]
Compound 10 M. tuberculosis H37RvMABA3.125[3]
Compound 13 M. tuberculosis H37RvMABA6.25[3]
Compound 14 M. tuberculosis H37RvMABA3.125[3]
Compound 9 B. subtilisSerial Dilution6.25[3]
Compound 13 B. subtilisSerial Dilution6.25[3]
Compound 19 B. subtilisSerial Dilution6.25[3]
Compound 20 B. subtilisSerial Dilution6.25[3]
Compound 15 E. coliSerial Dilution12.5[3]
Compound 17 E. coliSerial Dilution12.5[3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible research.

Protocol 1: General Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxamide Derivatives[4]

This protocol outlines a common method for the amidation of the isoxazole carboxylate.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Appropriate aniline derivative

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or Dimethylaminopyridine (DMAP)

  • Hydrochloric acid (HCl), 1N solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 equivalent) in dry DCM.

  • Add the aniline derivative (1.1 equivalents) and DIPEA or TEA (2-3 equivalents).

  • Add EDC (1.2 equivalents) and HOBt or DMAP (0.1-1 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Anticancer Activity using MTT Assay[5][6][7][8][9]

The MTT assay is a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antitubercular Activity using Microplate Alamar Blue Assay (MABA)[10][11][12][13][14]

The MABA is a colorimetric assay for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microtiter plates

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute the inoculum to achieve a final concentration of approximately 10⁵ CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the test compound. Include a drug-free control.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

  • Incubate the plates for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their effects is crucial for rational drug design. Derivatives of this compound have been shown to modulate several key signaling pathways.

Apoptosis Signaling Pathway

Many anticancer isoxazole derivatives induce programmed cell death, or apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

NFkB_Pathway cluster_cytoplasm Cytoplasm Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates HIF1a_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF-1α_N HIF-1α PHDs Prolyl Hydroxylases HIF-1α_N->PHDs hydroxylated by Proteasomal Degradation Proteasomal Degradation HIF-1α_N->Proteasomal Degradation VHL von Hippel-Lindau Protein PHDs->VHL enables binding of VHL->HIF-1α_N ubiquitinates HIF-1α_H HIF-1α HIF-1β HIF-1β HIF-1α_H->HIF-1β dimerizes with HIF-1 Complex HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression promotes

References

Ethyl 5-methylisoxazole-3-carboxylate: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 5-methylisoxazole-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key precursor for a diverse range of biologically active molecules. Its isoxazole core, characterized by a stable aromatic system with a labile N-O bond, allows for a variety of chemical transformations. This functional group tolerance, coupled with the reactivity of the ethyl ester, makes it an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and novel materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various target compounds.

Application Notes

This compound is a critical intermediate in the development of new chemical entities with potential therapeutic and agrochemical applications. Its utility stems from the ability to undergo several key transformations:

  • Amidation: The ethyl ester functionality is readily converted to a wide array of amides through reaction with various amines. This reaction is fundamental in the synthesis of numerous biologically active compounds, including antitubercular agents.

  • Hydrolysis: Saponification of the ethyl ester provides 5-methylisoxazole-3-carboxylic acid, a key intermediate for the synthesis of more complex molecules through functionalization of the carboxylic acid group.

  • Reduction and Ring Opening: The isoxazole ring can undergo reductive cleavage under specific conditions, leading to the formation of β-enamino-ketoesters. This transformation provides access to a different class of acyclic compounds with synthetic potential.

These reactions, either individually or in sequence, open avenues to a vast chemical space for drug discovery and development professionals.

Key Synthetic Applications

Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents

A significant application of this compound is in the synthesis of 5-methylisoxazole-3-carboxamide derivatives, which have shown promising activity against Mycobacterium tuberculosis.[1] The synthetic strategy involves a two-step process: hydrolysis of the starting ester to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent amidation with various aromatic and aliphatic amines.[1]

Quantitative Data for Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives [1]

StepReactantsReagents and ConditionsProductYield (%)
1This compound1. Nitric Acid, Reflux; 2. 2,5-hexanedione5-Methylisoxazole-3-carboxylic acid-
25-Methylisoxazole-3-carboxylic acidThionyl chloride, Pyridine (catalytic), RT5-Methylisoxazole-3-carbonyl chloride-
35-Methylisoxazole-3-carbonyl chlorideVarious Amines, RT, 12 h5-Methylisoxazole-3-carboxamide DerivativesGood

Note: Specific yield percentages for each derivative were not provided in the source material, but were described as "good".

Experimental Protocol: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives [1]

Step 1: Synthesis of 5-Methylisoxazole-3-carboxylic acid

  • A mixture of this compound and nitric acid is refluxed for 3 hours.

  • 2,5-hexanedione is added, and the mixture is boiled for an additional 2 hours.

  • The reaction mixture is cooled, and the precipitated solid is filtered, washed, and dried to afford 5-methylisoxazole-3-carboxylic acid.

Step 2: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

  • To a solution of 5-methylisoxazole-3-carboxylic acid in a suitable solvent, add a catalytic amount of pyridine.

  • Cool the mixture in an ice bath and add thionyl chloride dropwise with stirring.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride.

Step 3: Synthesis of 5-Methylisoxazole-3-carboxamide Derivatives

  • Dissolve the crude 5-methylisoxazole-3-carbonyl chloride in a suitable anhydrous solvent.

  • Add the desired amine to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction, the product is isolated and purified by appropriate methods (e.g., filtration, recrystallization, or column chromatography).

G A This compound B 5-Methylisoxazole-3-carboxylic acid A->B Hydrolysis C 5-Methylisoxazole-3-carbonyl chloride B->C SOCl2, Pyridine D 5-Methylisoxazole-3-carboxamide Derivatives C->D Amine, RT

Synthesis of Antitubercular Agents
Application in Agrochemicals: Synthesis of Fungicides

This compound serves as a precursor for the synthesis of novel fungicides. Although specific protocols starting directly from this ester are not detailed in the provided search results, the isoxazole moiety is a known pharmacophore in agrochemicals. For instance, related isoxazole carboxamides have been synthesized and evaluated for their fungicidal activities.[2] The general synthetic approach would likely mirror the synthesis of other carboxamide derivatives, involving hydrolysis and subsequent amidation.

Experimental Workflow for Agrochemical Synthesis

G cluster_0 Precursor Modification cluster_1 Amide Formation A This compound B 5-Methylisoxazole-3-carboxylic acid A->B Hydrolysis C 5-Methylisoxazole-3-carbonyl chloride B->C Chlorination D Target Fungicide (Isoxazole Carboxamide) C->D Amidation with selected amine

Agrochemical Synthesis Workflow
Domino Deoxygenation and Ring Opening Reaction

While not a direct application of this compound itself, a closely related derivative, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, undergoes an interesting domino reaction.[3] Palladium-catalyzed hydrogenation leads to deoxygenation to the corresponding 5-methylisoxazole derivative, which then undergoes reductive opening of the isoxazole ring to yield ethyl (Z)-2-amino-4-oxo-2-pentanoate.[3] This reaction highlights the synthetic versatility of the isoxazole ring system.

Quantitative Data for Domino Reaction [3]

ReactantReagents and ConditionsProductYield (%)
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate10% Pd/C, H2 (balloon), Anhydrous EtOH, RT, 6 hEthyl (Z)-2-amino-4-oxo-2-pentanoate71

Experimental Protocol: Synthesis of Ethyl (Z)-2-amino-4-oxo-2-pentanoate [3]

  • In a flask, place ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate (102 mg, 0.37 mmol) and 10% Pd/C (79 mg).

  • Add anhydrous ethanol (8 mL) to the flask.

  • Place the reaction mixture under a hydrogen atmosphere using a balloon.

  • Stir the suspension at ambient temperature for 6 hours, monitoring the reaction by TLC.

  • Upon completion, filter the reaction mixture and evaporate the ethanol.

  • Purify the residue by column chromatography on silica gel to afford the product.

G A Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate B Intermediate: This compound A->B Deoxygenation (Pd/C, H2) C Ethyl (Z)-2-amino-4-oxo-2-pentanoate B->C Reductive Ring Opening (Pd/C, H2)

Domino Deoxygenation and Ring Opening

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its utility in the preparation of a variety of biologically active compounds, including antitubercular agents and potential agrochemicals, underscores its importance in drug discovery and development. The straightforward transformations of its ester and isoxazole functionalities provide a robust platform for the generation of diverse molecular architectures. The protocols and data presented herein offer a foundation for researchers and scientists to explore the full synthetic potential of this important building block.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for a range of palladium-catalyzed reactions involving the isoxazole moiety. The isoxazole ring is a key structural motif in numerous pharmaceuticals and biologically active compounds, and its functionalization through palladium catalysis offers a powerful tool for drug discovery and development.[1][2] These protocols are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Palladium-Catalyzed Sonogashira Cross-Coupling of Isoxazoles

The Sonogashira coupling is a robust method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[3][4][5][6] In the context of isoxazoles, this reaction is particularly useful for the synthesis of C4-alkynylisoxazoles from 4-iodoisoxazoles.[3][4][5][6]

Application Note:

This protocol describes the synthesis of 3,5-disubstituted-4-alkynylisoxazoles. The reaction demonstrates high yields (up to 98%) and is influenced by the steric environment of the isoxazole ring.[3][4] Specifically, steric hindrance at the C3 position has a more significant impact on the reaction outcome than at the C5 position.[3][4] The electronic effects of the substituent at the C3 position are reported to be negligible.[3][4]

Quantitative Data Summary:
EntryIsoxazole Substrate (3,5-disubstituted-4-iodo)AlkyneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
13-phenyl-5-methyl-4-iodoisoxazolePhenylacetylenePd(acac)₂ (5)PPh₃ (10)Et₂NH (2)DMF6098[3]
23-phenyl-5-methyl-4-iodoisoxazole1-HexynePd(acac)₂ (5)PPh₃ (10)Et₂NH (2)DMF6095[3]
33-tert-butyl-5-methyl-4-iodoisoxazolePhenylacetylenePd(acac)₂ (5)PPh₃ (10)Et₂NH (2)DMF6060[3]
43-phenyl-5-trifluoromethyl-4-iodoisoxazolePhenylacetylenePd(PPh₃)₂Cl₂----80[4]
Experimental Protocol:

General Procedure for the Sonogashira Coupling of 3,5-Disubstituted-4-iodoisoxazoles with Terminal Alkynes: [3]

  • To a dried Schlenk tube under a nitrogen atmosphere, add the 3,5-disubstituted-4-iodoisoxazole (1.0 mmol), Pd(acac)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and CuI (0.10 mmol, 10 mol%).

  • Add anhydrous DMF (5 mL) and the terminal alkyne (1.2 mmol).

  • Add Et₂NH (2.0 mmol, 2 equiv.).

  • Stir the reaction mixture at 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-4-alkynylisoxazole.

Reaction Workflow:

Sonogashira_Coupling sub 4-Iodoisoxazole + Terminal Alkyne reagents Pd(acac)₂ / PPh₃ CuI, Et₂NH, DMF sub->reagents 1. Add Reagents reaction Reaction at 60°C reagents->reaction 2. Heat workup Aqueous Workup & Extraction reaction->workup 3. Quench purification Column Chromatography workup->purification 4. Purify product 4-Alkynylisoxazole purification->product

Caption: Workflow for the Sonogashira coupling of 4-iodoisoxazoles.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Isoxazoles

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[7][8] This reaction has been effectively applied to the functionalization of isoxazoles, enabling the introduction of various aryl and heteroaryl substituents.[7][9]

Application Note:

This protocol outlines the Suzuki-Miyaura coupling of N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with various boronic acids.[7] The reaction is optimized for microwave irradiation, which significantly reduces reaction times. The choice of catalyst, solvent, and base is crucial for achieving high yields.[7] Pd(PPh₃)₄ was found to be the preferred catalyst, and the highest yields were obtained in dioxane at 150 °C.[7]

Quantitative Data Summary:
EntryIsoxazole SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-aminePhenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane150 (MW)78[7]
2N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-aminePyridin-3-ylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane150 (MW)72[7]
3N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amineThiophen-2-ylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane150 (MW)68[7]
4N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine4-(Hydroxymethyl)phenylboronic acidPd(PPh₃)₄ (10)K₂CO₃Dioxane150 (MW)65[7]
Experimental Protocol:

General Procedure for the Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoisoxazoles: [7]

  • In a microwave vial, combine the 5-bromoisoxazole derivative (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

  • Add dioxane (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 15-30 minutes.

  • After cooling, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 5-arylisoxazole.

Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) prod Ar-Ar' Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') sub Ar-X + Ar'B(OH)₂

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Palladium-Catalyzed Heck Reaction of Isoxazoles

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[10][11] This reaction has been applied to isoxazoles, although it can be more challenging compared to other cross-coupling reactions.[9][12]

Application Note:

An auto-tandem palladium catalysis process starting from halogen-substituted isoxazoles and Michael acceptors has been described.[13][14] This reaction involves a Heck reaction followed by a rearrangement, leading to the formation of 2-azafluorenones.[13][14] This represents a unique example of a palladium-catalyzed ring opening of isoxazoles.[13][14]

Quantitative Data Summary:
EntryIsoxazole SubstrateAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
13-Phenyl-5-iodoisoxazoleMethyl acrylatePd(OAc)₂ (10)PPh₃ (20)Na₂CO₃DMF12075[13]
23-Phenyl-5-iodoisoxazoleAcrylonitrilePd(OAc)₂ (10)PPh₃ (20)Na₂CO₃DMF12068[13]
33-(4-Methoxyphenyl)-5-iodoisoxazoleMethyl acrylatePd(OAc)₂ (10)PPh₃ (20)Na₂CO₃DMF12082[13]
Experimental Protocol:

General Procedure for the Auto-Tandem Palladium-Catalyzed Heck Reaction and Rearrangement: [13]

  • A mixture of the halogen-substituted isoxazole (1.0 mmol), Michael acceptor (1.5 mmol), Pd(OAc)₂ (0.1 mmol, 10 mol%), PPh₃ (0.2 mmol, 20 mol%), and Na₂CO₃ (2.0 mmol) in DMF (5 mL) is placed in a sealed tube.

  • The reaction mixture is heated at 120 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography on silica gel to afford the 2-azafluorenone product.

Logical Relationship Diagram:

Heck_Rearrangement start Halogenated Isoxazole + Michael Acceptor heck Pd-Catalyzed Heck Reaction start->heck intermediate Heck Adduct (Intermediate) heck->intermediate rearrangement Pd-Catalyzed Rearrangement & Ring Opening intermediate->rearrangement product 2-Azafluorenone rearrangement->product

Caption: Logical flow of the auto-tandem Heck reaction and rearrangement.

Palladium-Catalyzed Buchwald-Hartwig Amination of Isoxazoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[15][16][17][18] While less commonly reported for isoxazoles compared to other heterocycles, this reaction provides a direct route to amino-substituted isoxazoles.

Application Note:

The Buchwald-Hartwig amination of halo-isoxazoles can be challenging due to potential side reactions and catalyst inhibition. However, with the appropriate choice of ligands and reaction conditions, this transformation can be achieved. The use of bulky, electron-rich phosphine ligands is often crucial for successful coupling.

Quantitative Data Summary (Hypothetical Example based on general principles):
EntryIsoxazole SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-3-phenylisoxazoleMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10085
24-Iodo-3,5-dimethylisoxazoleAnilinePd(OAc)₂ (5)RuPhos (10)K₃PO₄Dioxane11070
35-Chloro-3-methylisoxazolen-HexylaminePd₂(dba)₃ (2)BrettPhos (4)LHMDSTHF8078

Note: This data is illustrative and based on general knowledge of Buchwald-Hartwig aminations, as specific, detailed examples for a wide range of isoxazoles were not prevalent in the initial search results.

Experimental Protocol:

General Procedure for Buchwald-Hartwig Amination of Halo-isoxazoles:

  • In a glovebox, add the halo-isoxazole (1.0 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Remove the tube from the glovebox and add the amine (1.2 mmol) and anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow setup Glovebox Setup: Halo-isoxazole, Pd catalyst, Ligand, Base reagents Add Amine & Solvent (inert atm.) setup->reagents reaction Heat Reaction reagents->reaction workup Quench & Extract reaction->workup purification Column Chromatography workup->purification product Amino-isoxazole purification->product

Caption: General workflow for the Buchwald-Hartwig amination of halo-isoxazoles.

References

Synthesis of 3,5-Disubstituted Isoxazoles: A Detailed Protocol and Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3,5-disubstituted isoxazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. The methodologies presented are based on established and reliable synthetic routes, with a focus on practicality and reproducibility.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. The 3,5-disubstituted isoxazole motif is a prominent feature in numerous pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antibiotic, and anticancer properties.[1][2][3] The synthesis of this scaffold is therefore of significant interest to the drug development community. The two primary and most versatile strategies for constructing the 3,5-disubstituted isoxazole core are the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of alkynes with nitrile oxides.[4][5] This note will focus on a detailed protocol for the latter, a widely employed and highly regioselective method.

Core Synthetic Strategies

The synthesis of 3,5-disubstituted isoxazoles can be broadly categorized into two main approaches:

  • Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine, leading to the formation of the isoxazole ring.[5][6][7] While effective, controlling the regioselectivity can sometimes be challenging, potentially leading to mixtures of isomers.[5]

  • 1,3-Dipolar Cycloaddition of Alkynes and Nitrile Oxides: This is a powerful and highly regioselective method for the synthesis of 3,5-disubstituted isoxazoles.[8][9][10] The reaction involves the [3+2] cycloaddition of a terminal alkyne with a nitrile oxide, which is typically generated in situ from a precursor such as an aldoxime, hydroxamic acid, or nitroalkane.[4][11][12] The use of copper(I) catalysts often enhances the reaction rate and ensures high regioselectivity.[9][13][14]

Experimental Protocol: One-Pot Synthesis via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

This protocol details a reliable one-pot, three-step procedure for the synthesis of 3,5-disubstituted isoxazoles utilizing a copper(I)-catalyzed cycloaddition reaction between in situ generated nitrile oxides and terminal acetylenes.[9]

Materials:

  • Aldehyde (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Sodium hydroxide (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Terminal alkyne (1.0 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et3N) (2.0 mmol)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Oxime Formation: To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and sodium hydroxide (1.2 mmol). Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the aldehyde.

  • Nitrile Oxide Generation: Cool the reaction mixture in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 mmol) portion-wise over 10 minutes. Stir the mixture at 0 °C for 30 minutes.

  • Cycloaddition: To the reaction mixture, add the terminal alkyne (1.0 mmol), copper(I) iodide (5 mol%), and triethylamine (2.0 mmol). Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with water (10 mL) and extract with the organic solvent (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3,5-disubstituted isoxazole.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes quantitative data from various reported methods for the synthesis of 3,5-disubstituted isoxazoles, allowing for a direct comparison of their efficiencies.

MethodKey ReagentsSolventTemperatureTimeYield (%)Reference
One-pot from Aldehyde and Alkyne in Deep Eutectic SolventAldehyde, Hydroxylamine, NaOH, NCS, AlkyneChCl:urea (1:2)50 °C8 h60-85[4]
Hypervalent Iodine Catalyzed CycloadditionOxime, Alkyne, m-CPBA, Iodobenzene (cat.)2,2,2-TrifluoroethanolRoom Temperatureseveral hGood[8]
Domino Reductive Nef/Cyclizationβ-Nitroenone, SnCl2·2H2OEthyl AcetateReflux-Good[15]
Copper(I)-Catalyzed One-Pot CycloadditionAldoxime, Alkyne, Cu(I) catalystVariousRoom Temperature-Good[9]
Cope-Type Hydroamination of 1,3-Dialkynes1,3-Dialkyne, HydroxylamineDMSOMild-75-95[16]
Reaction of N-hydroxyl-4-toluenesulfonamide with α,β-Unsaturated CarbonylsN-hydroxyl-4-toluenesulfonamide, α,β-Unsaturated Aldehyde/Ketone, K2CO3Methanol-Water--65-92[17]
Mechanochemical 1,3-Dipolar CycloadditionHydroxyimidoyl chloride, Alkyne, Cu/Al2O3 (cat.)Solvent-free-30-60 min50-95[1]
Alkyl Nitrite Mediated One-Pot SynthesisAldoxime, Alkyne, Isoamyl nitriteEthyl methyl ketone65 °C-74-96[12]

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for 3,5-Disubstituted Isoxazole Synthesis A 1. Oxime Formation Aldehyde + Hydroxylamine HCl + NaOH in Solvent B 2. Nitrile Oxide Generation Add NCS at 0 °C A->B 1-2 h C 3. Cycloaddition Add Alkyne, CuI, and Et3N Stir at RT B->C 30 min D 4. Work-up Aqueous Quench and Extraction C->D 4-12 h E 5. Purification Column Chromatography D->E F Pure 3,5-Disubstituted Isoxazole E->F

Caption: A flowchart illustrating the key steps in the one-pot synthesis of 3,5-disubstituted isoxazoles.

General Signaling Pathway: 1,3-Dipolar Cycloaddition

G Reaction Mechanism: 1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Formation (In Situ) cluster_1 Cycloaddition A Aldoxime (R-CH=NOH) C Nitrile Oxide (R-C≡N⁺-O⁻) A->C Oxidation B [Oxidant] e.g., NCS E [3+2] Cycloaddition C->E D Terminal Alkyne (R'-C≡CH) D->E F 3,5-Disubstituted Isoxazole E->F

References

Application Notes and Protocols for the Analytical Characterization of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isoxazole, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide spectrum of biological activities.[1][2] The structural versatility of isoxazole derivatives allows for diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4][5] Accurate and unambiguous characterization of these compounds is critical, as subtle changes in substitution or isomeric form can dramatically alter their pharmacological profiles.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to characterize isoxazole compounds, ensuring structural integrity, purity, and correct isomeric assignment.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for determining the molecular structure of newly synthesized isoxazole derivatives. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of isoxazole compounds in solution.[6] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all atoms and their connectivity.

Application Note: The isoxazole ring has a distinct electronic environment that gives rise to characteristic chemical shifts for its ring protons and carbons. The precise chemical shifts are influenced by the substituents at the C3, C4, and C5 positions. For instance, in ¹H NMR, the isoxazole H4 proton typically appears as a singlet in a specific region, while ¹³C NMR can differentiate the three carbon atoms of the ring.[5] Advanced techniques like HMBC are crucial for establishing long-range correlations between substituents and the heterocyclic core, which is essential for differentiating isomers.[6] Solid-state NMR using techniques like 13C{14N} RESPDOR can also be employed to definitively distinguish between isomers like oxazole and isoxazole by identifying direct C-N bonds.[7]

Quantitative Data: Typical NMR Chemical Shifts

NucleusPositionTypical Chemical Shift (δ, ppm)Notes
¹H H46.90 - 7.80Appears as a singlet. Shift is dependent on substituents at C3 and C5.[5]
SubstituentsVariableDependent on the specific functional group.
¹³C C3162.0 - 164.0Shift value is sensitive to the nature of the C3 substituent.[5]
C498.0 - 102.0Often the most upfield carbon of the isoxazole ring.[5]
C5166.0 - 171.0Chemical shift is highly dependent on the C5 substituent.[5]

Experimental Protocol: Complete NMR Structural Characterization

  • Sample Preparation: Dissolve 5–10 mg of the purified isoxazole compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to observe chemical shifts, signal integrations, and proton-proton coupling constants.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.[6]

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to identify protons that are coupled to each other (typically separated by 2-3 bonds). This helps establish correlations within individual spin systems.[6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to identify direct one-bond correlations between protons and their attached carbons.[6]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to establish long-range (2-3 bond) correlations between protons and carbons. This is critical for connecting different molecular fragments and confirming the overall substitution pattern on the isoxazole ring.[6]

  • Data Analysis: Integrate data from all experiments to assemble the complete molecular structure, assigning all ¹H and ¹³C chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the isoxazole compound and to gain structural information from its fragmentation pattern. It is commonly coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS) for simultaneous separation and analysis of complex mixtures.[8][9]

Application Note: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern (MS/MS) is often diagnostic. A common fragmentation pathway for isoxazoles involves the cleavage of the N-O bond, which can help in identifying the substitution pattern.[10] LC-MS/MS is a particularly powerful method for pharmacokinetic studies, enabling the quantitative determination of isoxazole derivatives and their metabolites in biological samples like blood.[9]

Quantitative Data: Common Fragmentation Pathways

MethodObservationImplication
EI-MS Loss of R-CNIndicates the group attached to the C3 or C5 position.
EI-MS Loss of COSkeletal rearrangement, common in phenyl-substituted oxazoles and isoxazoles.[10]
ESI-MS/MS [M+H]⁺Provides the molecular weight of the parent compound.[5][9]
ESI-MS/MS Characteristic FragmentsCollision-induced dissociation (CID) can reveal stable fragments indicative of the substituent arrangement.[6]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: Utilize an HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source.[9]

  • Sample Preparation: Prepare a dilute solution (e.g., 1–10 µg/mL) of the isoxazole compound in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[6]

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 150 mm x 3.0 mm, 3.5 µm particle size).[9]

    • Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[9]

    • Gradient Program: A typical gradient might run from 5-95% Solvent B over 10-15 minutes.

    • Flow Rate: 0.3–0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI in positive ion mode is common for detecting the [M+H]⁺ adduct.

    • Full Scan (MS1): Acquire a full scan to identify the protonated molecular ion of the compound.

    • Tandem MS (MS2): Select the parent [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum. Optimize collision energy to achieve informative fragmentation.[6]

  • Data Analysis: Correlate the retention time from HPLC with the mass data. Use the accurate mass to confirm the elemental composition and the MS/MS spectrum to support the structural assignment.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in the molecule.

Application Note: For isoxazole derivatives, IR spectroscopy can confirm the presence of the C=N bond within the ring and other characteristic bonds from its substituents (e.g., C=O, N-H, O-H, C-H).[3][5] While not sufficient for full structure elucidation on its own, it serves as a quick and valuable quality control check to verify the presence of expected functionalities.

Quantitative Data: Characteristic IR Absorption Bands

Functional GroupBondWavenumber (cm⁻¹)
Isoxazole RingC=N Stretch1570 - 1615[5][8]
Isoxazole RingN-O Stretch1405 - 1440[3][8]
Aromatic RingC=C Stretch1490 - 1600[3]
Aromatic C-H=C-H Stretch3000 - 3100[8]
Aliphatic C-H-C-H Stretch2850 - 2960[3]
Hydroxyl-OH Stretch3200 - 3500 (broad)[5]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If the sample is a liquid, a thin film can be applied. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–600 cm⁻¹.[5]

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the synthesized molecule.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating isoxazole compounds from reaction mixtures, isolating isomers, and determining purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of isoxazole compounds and for separating isomers.

Application Note: Reversed-phase HPLC with a C18 column is the most common setup for analyzing isoxazole derivatives.[8] Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks. Method development may be required to achieve baseline separation of closely related isomers or impurities. For chiral isoxazoles, specialized chiral columns and techniques like supercritical fluid chromatography (SFC) may be necessary.[11]

Experimental Protocol: Purity Analysis by Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a column oven, and an autosampler.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A mixture of water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[6]

  • Elution Mode:

    • Isocratic: Start with a fixed ratio of aqueous to organic solvent (e.g., 50:50). Adjust the ratio to achieve optimal retention and resolution.[6]

    • Gradient: If isocratic elution fails to separate all components, develop a linear gradient (e.g., from 30% to 90% acetonitrile over 20 minutes) to resolve compounds with different polarities.[6]

  • Detection: Monitor the elution using a UV detector at a wavelength of maximum absorbance for the isoxazole compound (determined a priori by UV-Vis spectroscopy).

  • Analysis: Inject a known concentration of the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Definitive Structure Confirmation

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.

Application Note: This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. It is the most definitive method for differentiating complex isomers and confirming the structure of a novel isoxazole compound. The primary challenge is growing a single crystal of sufficient size and quality.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: The purified isoxazole compound must be crystallized. Common techniques include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed chamber containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

    • Screen various solvents and solvent/anti-solvent combinations to find optimal conditions.

  • Data Collection: Mount a suitable single crystal on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected.[6]

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a 3D model of the molecule. This model is then refined to fit the experimental data as closely as possible.

  • Analysis: The final refined structure provides definitive proof of the molecular connectivity and stereochemistry.

Visualized Workflows

A logical and integrated approach is necessary for the efficient and accurate characterization of isoxazole compounds.

G cluster_0 Initial Analysis & Purification cluster_1 Structural Elucidation cluster_2 Definitive Confirmation Synthesis Synthesized Crude Product TLC TLC Analysis Synthesis->TLC Purification Column Chromatography / HPLC Purification TLC->Purification Purity HPLC Purity Check (>95%) Purification->Purity MS Mass Spectrometry (LC-MS) Determine Molecular Weight & Formula Purity->MS IR FTIR Spectroscopy Identify Functional Groups Purity->IR NMR 1D & 2D NMR Spectroscopy Determine Connectivity & Isomeric Form Purity->NMR Crystallography Single Crystal X-ray Diffraction Unambiguous 3D Structure NMR->Crystallography If crystal available & structure is novel/complex Final Fully Characterized Compound NMR->Final Crystallography->Final G cluster_0 1D NMR Experiments cluster_1 2D NMR Correlation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC Assigns protons to carbons C13_NMR ¹³C & DEPT NMR (Carbon Environments) C13_NMR->HSQC Final_Structure Assembled Molecular Structure COSY->Final_Structure HMBC HMBC (Long-Range ¹H-¹³C Correlations) HSQC->HMBC Provides anchor points HMBC->Final_Structure Connects fragments

References

Application Notes and Protocols for the Hydrogenation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the experimental setup and execution of the hydrogenation of isoxazole derivatives, a critical transformation in synthetic organic chemistry for the preparation of valuable intermediates such as β-enaminones and γ-amino alcohols.

Introduction

The catalytic hydrogenation of isoxazoles is a versatile reaction that typically involves the reductive cleavage of the N-O bond, leading to the formation of various useful synthetic intermediates. The outcome of the reaction is highly dependent on the choice of catalyst, substrate, and reaction conditions. Common products include β-enaminones, which can be further hydrolyzed to 1,3-dicarbonyl compounds, or, in the case of isoxazolines, β-hydroxy ketones.[1][2] This document outlines protocols for different hydrogenation methods, including asymmetric hydrogenation and transfer hydrogenation.

Data Presentation: Quantitative Data Summary

The following table summarizes quantitative data from representative hydrogenation experiments on isoxazole derivatives, providing a comparative overview of different catalytic systems and their efficiencies.

EntrySubstrateCatalyst (mol%)H₂ PressureSolventTemp. (°C)Time (h)ProductYield (%)ee (%)
13-Phenylbenzisoxazole{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (2.5)8 atmTHF8016N-Cbz-protected o-hydroxybenzylamine9552
23-Methylbenzisoxazole{RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (2.5)8 atmTHF804N-Cbz-protected o-hydroxybenzylamine9857
33,5-Disubstituted isoxazoleIron catalyst with 5-hydroxy-N-methyl-2-pyrrolidoneN/ANMPN/AN/Aβ-enaminoneHighN/A
4Δ²-IsoxazolinesRaney NickelN/AN/AN/AN/Aβ-hydroxy ketoneN/AN/A
53,5-Disubstituted isoxazoleCopper on iron catalyst with hydrazobenzeneN/AN/AN/AN/AEnaminoneN/AN/A

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles using a Chiral Ruthenium Catalyst[3][4]

This protocol describes the asymmetric hydrogenation of 3-substituted benzisoxazoles to yield chiral α-substituted o-hydroxybenzylamines.

Materials:

  • 3-Substituted benzisoxazole

  • {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl catalyst

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • Autoclave or a high-pressure hydrogenation reactor

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Under a nitrogen atmosphere, add the 3-substituted benzisoxazole (0.20 mmol), {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl (5.5 mg, 5.0 μmol, 2.5 mol%), and Cbz-OSu (54 mg, 0.22 mmol) to a glass-lined autoclave.

  • Add anhydrous THF (1.0 mL) to the autoclave.

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 8 atm.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the data table (typically 4-16 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-Cbz-protected o-hydroxybenzylamine.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles via Iron-Catalyzed Transfer Hydrogenation[1]

This protocol outlines the synthesis of β-enaminones from 3,5-disubstituted isoxazoles using an iron catalyst and an in-situ generated hydrogen donor.

Materials:

  • 3,5-Disubstituted isoxazole

  • Iron catalyst (e.g., iron(III) chloride)

  • Aged N-methyl-2-pyrrolidone (NMP) (contains 5-hydroxy-N-methyl-2-pyrrolidone as the hydrogen donor)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the 3,5-disubstituted isoxazole in aged NMP, add the iron catalyst.

  • Stir the reaction mixture at the appropriate temperature (optimization may be required).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the β-enaminone.

Protocol 3: General Procedure for Hydrogenation using Raney Nickel[5][6]

This protocol provides a general guideline for the reduction of isoxazole derivatives using Raney Nickel. Caution: Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere and kept wet with a solvent.

Materials:

  • Isoxazole derivative

  • Raney Nickel (slurry in water or ethanol)

  • Ethanol or other suitable solvent

  • Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Celite for filtration

Procedure:

  • In a hydrogenation flask, add the isoxazole derivative and the solvent (e.g., ethanol).

  • Carefully add the Raney Nickel slurry under a stream of nitrogen. The amount of Raney Nickel can vary significantly (from catalytic amounts to a large excess by weight) and should be optimized for the specific substrate.

  • Seal the flask, evacuate, and backfill with nitrogen three times.

  • Evacuate the flask and introduce hydrogen gas (from a balloon or a pressurized source).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, purge the flask with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Keep the Celite pad wet with solvent during filtration to prevent the catalyst from igniting upon contact with air.

  • Wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Mandatory Visualizations

Experimental Workflow for Catalytic Hydrogenation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Substrate, Catalyst & Additives start->reagents solvent Add Solvent reagents->solvent reactor_setup Assemble Reactor solvent->reactor_setup purge Purge with N₂/H₂ reactor_setup->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heat & Stir pressurize->heat_stir monitor Monitor Reaction (TLC, GC, HPLC) heat_stir->monitor Periodically depressurize Cool & Depressurize monitor->depressurize Reaction Complete filter Filter Catalyst depressurize->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography) concentrate->purify end End Product purify->end

Caption: General workflow for the catalytic hydrogenation of isoxazole derivatives.

Signaling Pathway of Isoxazole Hydrogenation

reaction_pathway isoxazole Isoxazole Derivative intermediate Imine/Enamine Intermediate isoxazole->intermediate Reductive N-O Bond Cleavage product3 β-Hydroxy Ketone (from Isoxazoline) isoxazole->product3 From Isoxazoline Substrate catalyst Catalyst (e.g., Ru, Pd, Ni, Fe) catalyst->intermediate h2 H₂ Source (H₂ gas or Transfer Agent) h2->intermediate product1 β-Enaminone intermediate->product1 Tautomerization product2 γ-Amino Alcohol intermediate->product2 Further Reduction

References

Application Note: The Role of Isoxazole Derivatives in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of peptide synthesis, the isoxazole scaffold is a noteworthy heterocyclic motif. While a broad spectrum of reagents is available for the crucial step of peptide bond formation, the specific use of Ethyl 5-methylisoxazole-3-carboxylate as a direct coupling reagent is not documented in peer-reviewed scientific literature. Searches for its application in this context have not yielded any established protocols or datasets.

However, the isoxazole core is present in other molecules that are relevant to peptide science. It is important for researchers to distinguish between the different roles these molecules can play. For instance, certain isoxazole derivatives are utilized as building blocks (unnatural amino acids) to be incorporated into a peptide sequence, rather than as reagents to facilitate the coupling of other amino acids.

One such example is 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) , which has been successfully used in solid-phase peptide synthesis (SPPS) to create hybrid peptides.[1] These peptides, containing both α- and β-amino acid residues, are of interest as peptidomimetics, which may offer enhanced stability against enzymatic degradation.[1]

This document will provide an overview of standard peptide synthesis and clarify the role of isoxazole-containing compounds like AMIA, while noting the absence of evidence for the use of this compound as a coupling agent.

Clarification on this compound

There is no available scientific literature or experimental data to support the use of this compound as a reagent for peptide bond formation. Its chemical structure, an ethyl ester, does not lend itself to the typical mechanisms of action seen in common peptide coupling reagents, which are designed to activate the carboxylic acid of an N-protected amino acid for nucleophilic attack by the amine of another. Standard coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), and aminium/uronium salts (e.g., HATU, HCTU).[2][3][4][5]

Application of Isoxazole-Based Amino Acids in Peptide Synthesis

The incorporation of unnatural amino acids is a key strategy in drug discovery to modulate the pharmacological properties of peptides. 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) is one such building block that has been incorporated into peptide chains.

Key Features of AMIA in Peptide Synthesis:

  • Structure: AMIA is a β-amino acid, where the amino group is attached to the carbon atom beta to the carboxyl group.[1]

  • Incorporation: It can be coupled to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis.[1]

  • Reactivity: Studies have shown that the amino group of AMIA can be unreactive under typical Fmoc-protection conditions, allowing for its direct coupling to a peptide chain without prior protection of its own amino group.[1]

Standard Protocol for Peptide Synthesis (General Overview)

For researchers interested in peptide synthesis, a general workflow for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is provided below. This is a widely used method and serves as a foundational protocol.

Experimental Protocol: General Fmoc-SPPS

1. Resin Preparation:

  • Swell a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in a solvent like N,N-dimethylformamide (DMF).

2. First Amino Acid Coupling:

  • Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., DIC/Oxyma).

3. Chain Elongation Cycle (Iterative):

  • a. Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid using a solution of 20% piperidine in DMF.
  • b. Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
  • c. Amino Acid Coupling:
  • Pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.
  • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
  • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
  • d. Washing: Wash the resin with DMF to remove excess reagents.
  • Repeat this cycle for each amino acid in the desired sequence.

4. Final Cleavage and Deprotection:

  • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM).
  • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

5. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Visualization of General Peptide Synthesis Workflow

Below is a diagram illustrating the logical flow of a standard solid-phase peptide synthesis cycle.

Peptide_Synthesis_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Check Completion (Kaiser Test) Wash2->KaiserTest KaiserTest->Coupling Incomplete Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Complete Repeat->Deprotection FinalCleavage Final Cleavage & Deprotection (TFA) Repeat->FinalCleavage Final AA End End: Purified Peptide FinalCleavage->End

Caption: General workflow for a single elongation cycle in Fmoc-based solid-phase peptide synthesis.

For professionals in peptide research and drug development, it is crucial to rely on established and validated methodologies. While this compound is a known chemical compound, there is no scientific basis to support its use in peptide synthesis. Researchers interested in incorporating isoxazole moieties into their peptides should instead consider using building blocks like 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), following specific protocols for the synthesis of hybrid peptides. For standard peptide synthesis, a wide array of well-characterized coupling reagents and protocols are available and should be utilized to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 5-methylisoxazole-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent and effective method for synthesizing 3,5-disubstituted isoxazoles, including this compound, is through a[1][2]-dipolar cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene. Another approach involves the condensation of a β-ketoester with hydroxylamine.

Q2: I am getting a low yield. What are the most likely causes?

A2: Low yields can stem from several factors:

  • Purity of starting materials: Ensure your reagents, especially the precursor for the nitrile oxide and the alkyne, are pure.

  • Reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. These parameters may need optimization.

  • Side reactions: The formation of byproducts, such as dimers of the nitrile oxide or isomeric isoxazoles, can reduce the yield of the desired product.

  • Work-up and purification losses: Product may be lost during extraction, washing, or purification steps.

Q3: I am observing multiple spots on my TLC plate after the reaction. What could they be?

A3: Multiple spots on a TLC plate could indicate the presence of:

  • Unreacted starting materials.

  • The desired this compound product.

  • Isomeric byproducts (e.g., Ethyl 3-methylisoxazole-5-carboxylate).

  • Side products from the dimerization of the nitrile oxide.

  • Hydrolyzed carboxylic acid if water is present.

Q4: How can I best purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is commonly used. In some cases, distillation under reduced pressure can also be an effective purification method.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Incomplete generation of the nitrile oxide. 2. Low reactivity of the dipolarophile (alkyne). 3. Incorrect reaction temperature.1. Ensure the dehydrating agent (e.g., phosphorus oxychloride) is added slowly and at the correct temperature. Use fresh, high-purity reagents. 2. Consider using a more activated alkyne or increasing the reaction temperature. 3. Optimize the reaction temperature; some cycloadditions require heating while others proceed at room temperature.
Formation of a Major Byproduct 1. Dimerization of the nitrile oxide to form a furoxan. 2. Formation of a regioisomeric isoxazole.1. Add the nitrile oxide precursor slowly to the solution containing the alkyne to keep its concentration low. 2. The regioselectivity of the cycloaddition can be influenced by the substituents on both the nitrile oxide and the alkyne. While this specific cycloaddition is generally selective, solvent polarity can sometimes play a role.
Difficult Purification 1. Product co-elutes with impurities during chromatography. 2. Oily product that is difficult to crystallize.1. Try a different solvent system for column chromatography with varying polarities. Gradient elution may be necessary. 2. If the product is an oil, consider converting it to a solid derivative (e.g., hydrolysis to the carboxylic acid) for purification, followed by re-esterification if necessary. Alternatively, high-vacuum distillation can be effective.
Product Decomposes During Distillation 1. The compound is thermally unstable at the distillation temperature.1. Use a high-vacuum pump to lower the boiling point. 2. Ensure the distillation apparatus is clean to avoid catalytic decomposition. 3. Purify by column chromatography instead of distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound via[1][2]-Dipolar Cycloaddition (Adapted from a general method)

This protocol is an adaptation of a well-established procedure for a related compound and is expected to be effective for the target molecule.[3]

Step A: In situ Generation of Ethanal Nitrile Oxide and Cycloaddition

  • To a stirred solution of ethyl propiolate (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane, add a base (e.g., triethylamine, 1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of acetaldehyde oxime (1.1 equivalents) and a dehydrating agent (e.g., phosphorus oxychloride, 1.1 equivalents) in the same solvent to the cooled mixture. The slow addition is crucial to minimize the dimerization of the nitrile oxide.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step B: Work-up and Purification

  • Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Wash the organic layer sequentially with cold water, dilute hydrochloric acid (e.g., 1 M HCl) to remove the amine base, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Alternatively, the product can be distilled under high vacuum.

Data Presentation

Table 1: Comparison of Yields for Structurally Related Isoxazole Syntheses
ProductSynthetic MethodKey ReagentsReported YieldReference
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[1][2]-Dipolar CycloadditionEthyl β-pyrrolidinocrotonate, 1-nitropropane, POCl₃68-71%[3]
Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylateCycloaddition-CondensationPropargyl benzoate, ethyl nitroacetate, NaOH86%[1]
3-Methylisoxazole-5-carboxylic acid (from ester)SaponificationEthyl 3-methylisoxazole-5-carboxylate, NaOH90%

Note: The yields presented are for related molecules and should be considered as a general guide for what can be expected in the synthesis of this compound.

Visualizations

Diagram 1: Synthetic Pathway of this compound

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Ethyl_propiolate Ethyl propiolate Product_Isoxazole This compound Ethyl_propiolate->Product_Isoxazole + Nitrile Oxide ([1,3]-Dipolar Cycloaddition) Acetaldehyde_oxime Acetaldehyde oxime Nitrile_Oxide Ethanal nitrile oxide Acetaldehyde_oxime->Nitrile_Oxide [O] / -H₂O Nitrile_Oxide->Product_Isoxazole

Caption: Synthetic pathway for this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Start->Optimize_Conditions Analyze_Byproducts Analyze Byproducts by TLC/LC-MS Start->Analyze_Byproducts Review_Workup Review Work-up and Purification Procedure Start->Review_Workup Impure_Reactants Purify or Replace Reactants Check_Purity->Impure_Reactants Suboptimal_Conditions Systematically Vary Conditions Optimize_Conditions->Suboptimal_Conditions Side_Reactions Adjust Stoichiometry or Addition Rate Analyze_Byproducts->Side_Reactions Product_Loss Modify Extraction or Purification Method Review_Workup->Product_Loss

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 5-methylisoxazole-3-carboxylate. The information is presented in a clear question-and-answer format to directly address specific experimental issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Presence of Unreacted Starting Materials

  • Question: My crude product contains significant amounts of unreacted starting materials such as ethyl acetoacetate or its derivatives. How can I remove them?

  • Answer: Unreacted β-ketoesters and related starting materials can often be removed with a simple acid-base workup. An alkaline wash using a dilute solution of sodium hydroxide (e.g., 5% aqueous NaOH) can help remove unreacted acidic starting materials like ethyl acetoacetate by converting them into their water-soluble sodium salts.[1] Subsequent washes with water and brine will help remove any remaining aqueous-soluble impurities.

Issue 2: Isomeric Impurities

  • Question: My reaction has produced the undesired regioisomer, Ethyl 3-methylisoxazole-4-carboxylate. How can I separate it from my desired product?

  • Answer: The separation of regioisomers can be challenging due to their similar physical properties.

    • Reaction Optimization: The formation of the undesired isomer can be minimized by controlling the reaction temperature. For instance, in some preparations, carrying out the cyclization step at a lower temperature (e.g., -20°C to 10°C) can increase the regioselectivity of the reaction and reduce the formation of the 3-methylisoxazole isomer.[2]

    • Column Chromatography: Careful column chromatography is often the most effective method for separating isomers. A long column with a shallow solvent gradient can improve resolution. It is crucial to perform small-scale trials to optimize the solvent system.

Issue 3: Poor Separation during Column Chromatography

  • Question: I am having trouble getting good separation of my product from impurities using column chromatography. What can I do?

  • Answer: Optimizing your column chromatography technique is key to achieving good separation.

    • Solvent System Selection: The choice of eluent is critical. For isoxazole esters, a common starting point is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a more polar solvent like ethyl acetate. The ratio can be adjusted based on the polarity of the impurities as determined by Thin Layer Chromatography (TLC). For a related compound, an eluent of petroleum ether/ethyl acetate (5:1) containing a small amount of triethylamine (3%) was used successfully.[3] The addition of a small amount of a basic modifier like triethylamine can help to reduce tailing of slightly acidic compounds on silica gel.

    • Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. The sample should be loaded in a minimal amount of solvent to ensure a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve resolution, especially for samples that are not very soluble in the eluent.

Issue 4: Product Decomposition

  • Question: I suspect my product is decomposing during the workup or purification. How can I prevent this?

  • Answer: The isoxazole ring can be sensitive to certain conditions.

    • pH Stability: The isoxazole ring is generally stable under acidic to neutral conditions. However, it can be susceptible to ring-opening under strongly basic conditions, especially at elevated temperatures.[4] Therefore, it is advisable to use mild bases for extractions and to perform these steps at room temperature or below.

    • Thermal Stability: Prolonged exposure to high temperatures during distillation should be avoided as it can lead to decomposition and the formation of by-products.[2] If distillation is necessary, it should be performed under high vacuum to keep the temperature as low as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose method for purifying this compound?

A1: For most common impurities, a combination of an aqueous workup followed by flash column chromatography is a reliable method. The workup, including washes with dilute acid and base, removes many of the starting materials and water-soluble byproducts.[1] Column chromatography is then effective for separating the target compound from closely related impurities.[3]

Q2: Can I purify this compound without using column chromatography?

A2: In some cases, yes. If the crude product is a solid and the impurities have significantly different solubilities, recrystallization can be an effective purification method. For some isoxazole derivatives, a "group-assisted-purification" process has been described where the product precipitates from the reaction mixture in high purity, avoiding the need for chromatography.[5] However, the feasibility of this depends on the specific reaction and impurities present.

Q3: What are some suitable solvent systems for recrystallizing this compound?

A3: While specific solvent systems for the title compound are not extensively documented, for similar isoxazole derivatives, ethanol has been used for recrystallization.[6] A common approach for ester-containing compounds is to use a solvent pair, such as ethanol/water or a hydrocarbon/ethyl acetate mixture (e.g., hexanes/ethyl acetate). The ideal solvent system will dissolve the compound when hot but have low solubility when cold, while the impurities remain soluble at all temperatures or are insoluble even when hot.

Q4: How can I monitor the progress of my purification?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring purification. For visualizing isoxazole derivatives on a TLC plate, UV light (254 nm) is often effective due to the aromatic nature of the isoxazole ring.[7] Staining with iodine vapor is another common and often effective visualization technique.[7]

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesTypical Impurities Removed
Aqueous Workup (Acid/Base Extraction) Simple, fast, removes ionic impurities and some starting materials.Not effective for neutral, organic-soluble impurities. Risk of hydrolysis with strong base.Unreacted acidic/basic starting materials, water-soluble byproducts.
Column Chromatography High resolution, can separate closely related compounds and isomers.Can be time-consuming and require large volumes of solvent. Potential for product decomposition on silica.Isomeric impurities, non-polar and moderately polar byproducts.
Distillation Effective for removing non-volatile impurities.Requires thermal stability of the compound. Not effective for separating compounds with similar boiling points.High-boiling point impurities, some starting materials.
Recrystallization Can provide very high purity for solid compounds.Requires finding a suitable solvent system. Can lead to significant product loss.Impurities with different solubility profiles than the product.

Table 2: Suggested Starting Conditions for Column Chromatography

Stationary PhaseMobile Phase System (Starting Point)GradientDetection
Silica Gel (230-400 mesh)Petroleum Ether : Ethyl Acetate (9:1 to 5:1)Gradually increase the proportion of Ethyl Acetate.UV (254 nm), Iodine

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with:

    • 1 M HCl (to remove basic impurities).

    • Saturated aqueous NaHCO₃ (to neutralize the acid and remove acidic impurities).

    • Water.

    • Brine (to facilitate phase separation and remove residual water).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start with a low polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_purification Purification Method Selection start Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) start->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product analysis1 TLC/NMR Analysis crude_product->analysis1 distillation Vacuum Distillation analysis1->distillation Volatile Product, Non-volatile Impurities chromatography Column Chromatography analysis1->chromatography Complex Mixture, Isomers recrystallization Recrystallization analysis1->recrystallization Solid Product analysis2 Purity Check (TLC/NMR/LC-MS) distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 analysis2->chromatography Purity < 95% pure_product Pure this compound analysis2->pure_product Purity > 95% Troubleshooting_Column_Chromatography cluster_causes Potential Causes and Solutions start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Poor Column Packing start->cause2 cause3 Sample Overloading start->cause3 cause4 Compound Tailing start->cause4 sol1 Optimize Eluent Polarity (based on TLC) cause1->sol1 sol1a Use a Gradient Elution sol1->sol1a end Improved Separation sol1a->end sol2 Repack Column Carefully (Slurry Method) cause2->sol2 sol2->end sol3 Reduce Amount of Loaded Sample cause3->sol3 sol3a Use a Wider Column sol3->sol3a sol3a->end sol4 Add Modifier to Eluent (e.g., 0.1-1% Triethylamine) cause4->sol4 sol4->end

References

Technical Support Center: Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, with a focus on common side products and how to mitigate their formation.

Issue 1: Formation of Regioisomeric Mixtures in 1,3-Dipolar Cycloadditions

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The formation of regioisomers is a frequent challenge in isoxazole synthesis via 1,3-dipolar cycloaddition.[1] The regioselectivity is governed by both steric and electronic factors of the reacting partners.[2] For the preferential synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for the 3,5-disubstituted product.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity.

  • In Situ Nitrile Oxide Generation: The slow, in situ generation of the nitrile oxide from an oxime precursor can help maintain a low concentration of the dipole, which can improve selectivity.[3]

Q2: I am specifically trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What methods favor the formation of the 3,4-regioisomer?

A2: Synthesizing 3,4-disubstituted isoxazoles is often more challenging than obtaining their 3,5-disubstituted counterparts.[3] The following approaches can be employed to favor the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to produce 3,4,5-trisubstituted isoxazoles. Careful selection of substituents can influence the regiochemical outcome.[3]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[3]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively yield 3,4-disubstituted isoxazoles.[1][3]

Issue 2: Furoxan Formation (Nitrile Oxide Dimerization)

Q3: I am observing a significant amount of a side product that I suspect is a furoxan (nitrile oxide dimer). How can I minimize its formation?

A3: Furoxans (1,2,5-oxadiazole-2-oxides) are the most common side products in isoxazole synthesis involving nitrile oxide intermediates. They are formed by the dimerization of the nitrile oxide, a reaction that competes with the desired cycloaddition.[4] To minimize furoxan formation, you can:

  • Maintain a Low Concentration of Nitrile Oxide: Generate the nitrile oxide in situ and ensure it reacts promptly with the dipolarophile.[3] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne is also an effective strategy.

  • Use an Excess of the Dipolarophile: Employing a larger excess of the alkyne can help to outcompete the dimerization reaction.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.

  • High Dilution: Running the reaction at a higher dilution favors the intramolecular cycloaddition over the bimolecular dimerization.[5]

Issue 3: Low or No Product Yield

Q4: My isoxazole synthesis is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A4: Low yields can be attributed to several factors. Here is a checklist of potential issues and their solutions:

  • Decomposition of Nitrile Oxide: As mentioned, nitrile oxides are unstable. Ensure your reaction conditions are optimized for its rapid consumption by the dipolarophile.[3]

  • Poor Reactant Solubility: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Common solvents for these reactions include acetonitrile, DMF, and DMSO.[4]

  • Suboptimal Reaction Temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[4]

  • Catalyst Inactivity: For catalyzed reactions, confirm that the catalyst is active and used at the appropriate loading. Pre-activation may be necessary in some cases.

Quantitative Data on Regioselectivity

The following table summarizes the effect of reaction conditions on the regioselectivity of isoxazole synthesis from a β-enamino diketone, demonstrating how solvent and additives can be tuned to favor a specific isomer.

EntrySolventAdditive (equiv.)Regioisomeric Ratio (2a:3a)Combined Yield (%)
1MeCN-50:5070
2EtOH-45:5565
3THF-52:4868
4MeCNPyridine (1.4)65:3575
5EtOHPyridine (1.4)40:6072
6MeCNBF₃·OEt₂ (2.0)>95:5 (favoring 4a)79

Data adapted from Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Cyclocondensation

This protocol describes the synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid to control regioselectivity.[3]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol details a copper(I)-catalyzed 1,3-dipolar cycloaddition for the regioselective synthesis of a 3,5-disubstituted isoxazole.[3]

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.5 mmol).

  • For in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C to the mixture of the alkyne, oxime, and catalyst.

  • Stir the reaction mixture at room temperature (or heat if necessary) and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of a 3,4,5-Trisubstituted Isoxazole from an Internal Alkyne

This protocol outlines the synthesis of a 3,4,5-trisubstituted isoxazole from an electron-deficient internal alkyne.[6]

  • To a solution of the chloroaldoxime (1 mmol) and the internal alkyne (1.2 mmol) in a suitable solvent, add the catalyst (20 mol%).

  • Stir the reaction at the appropriate temperature and monitor by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 3,4,5-trisubstituted isoxazole.

Visualizations

Isoxazole_Synthesis_Pathways cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_condensation Cyclocondensation Nitrile Oxide Nitrile Oxide Isoxazole Isoxazole Nitrile Oxide->Isoxazole [3+2] Cycloaddition Furoxan Furoxan Nitrile Oxide->Furoxan Dimerization (Side Reaction) Alkyne Alkyne Alkyne->Isoxazole 1,3-Dicarbonyl 1,3-Dicarbonyl Isoxazole_Cond Isoxazole 1,3-Dicarbonyl->Isoxazole_Cond Hydroxylamine Hydroxylamine Hydroxylamine->Isoxazole_Cond Regioisomers Regioisomers Isoxazole_Cond->Regioisomers If unsymmetrical dicarbonyl

Caption: Major synthetic routes to isoxazoles and common side products.

Troubleshooting_Flowchart start Low Yield or Impure Product check_side_product Identify Major Side Product start->check_side_product is_regioisomer Regioisomers check_side_product->is_regioisomer Yes is_dimer Furoxan (Dimer) check_side_product->is_dimer No, it's a dimer other Other/Unidentified check_side_product->other No, other issues regio_solutions Optimize for Regioselectivity: - Use Catalyst (e.g., Cu(I)) - Adjust Temperature - Change Solvent - Modify Substrate is_regioisomer->regio_solutions dimer_solutions Minimize Dimerization: - In situ generation of nitrile oxide - Slow addition of precursor - Use excess dipolarophile - High dilution is_dimer->dimer_solutions other_solutions General Troubleshooting: - Check reactant purity - Verify catalyst activity - Optimize temperature and time - Ensure proper stoichiometry other->other_solutions

Caption: A troubleshooting workflow for common issues in isoxazole synthesis.

References

stability and degradation of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 5-methylisoxazole-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several pathways, primarily involving the isoxazole ring and the ethyl ester functional group. The most common degradation routes are:

  • Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 5-methylisoxazole-3-carboxylic acid and ethanol.

  • Isoxazole Ring Opening: The N-O bond of the isoxazole ring is inherently weak and can be cleaved under various stress conditions.

    • Reductive Opening: Catalytic hydrogenation can lead to the reductive opening of the isoxazole ring, often resulting in the formation of an enaminone derivative.[1][2]

    • Photochemical Rearrangement: Exposure to ultraviolet (UV) light can induce a rearrangement of the isoxazole ring to form an oxazole derivative via an azirine intermediate.[3]

  • Thermal Degradation: At elevated temperatures, the isoxazole ring can undergo fragmentation, potentially leading to the formation of nitriles and other byproducts.[4]

Q2: My sample of this compound is showing unexpected peaks in the HPLC analysis after storage. What could be the cause?

A2: The appearance of new peaks in your HPLC chromatogram suggests that the compound has degraded. The identity of the degradation products will depend on the storage conditions.

  • If the sample was exposed to light , you may be observing the formation of the corresponding oxazole isomer.

  • If the sample was stored in a solution that was not pH-neutral, hydrolysis of the ester to the carboxylic acid is a likely cause.

  • If the sample was subjected to high temperatures , thermal decomposition products may be present.

  • If the sample was in the presence of a reducing agent , you might be seeing products of isoxazole ring opening.

To identify the degradation products, it is recommended to perform forced degradation studies under controlled conditions and compare the resulting chromatograms with your sample. Mass spectrometry (LC-MS) can be invaluable in identifying the mass of the unknown peaks and thus inferring their structures.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, the following precautions are recommended:

  • Storage: Store the compound in a cool, dark, and dry place. Protect from light by using amber-colored vials or by storing in a light-proof container. For long-term storage, consider refrigeration.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • pH Control: When preparing solutions, use buffers to maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis of the ester group.

  • Temperature Control: Avoid exposure to high temperatures during experiments, unless required by the protocol. Use controlled temperature baths or plates for reactions.

Q4: I am performing a reaction with this compound at an elevated temperature and observing significant by-product formation. What is happening?

A4: Elevated temperatures can induce thermal degradation of the isoxazole ring.[4] This can lead to a complex mixture of by-products. It is advisable to conduct your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If high temperatures are unavoidable, consider minimizing the reaction time. You may also want to analyze the reaction mixture at different time points to understand the kinetics of the degradation process.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Symptom Possible Cause Troubleshooting Steps
High variability between replicate samples.Inhomogeneous sample; inconsistent storage conditions; analytical method variability.1. Ensure the sample is fully dissolved and homogenous before aliquoting. 2. Verify that all samples are stored under identical and tightly controlled conditions (temperature, humidity, light). 3. Validate your analytical method for precision and robustness.
Unexpectedly rapid degradation.Contamination of the sample or solvent; incorrect storage conditions.1. Use high-purity solvents and reagents. 2. Double-check the settings of your stability chambers or ovens. 3. Analyze a freshly prepared sample as a control.
No degradation observed under stress conditions.Stress conditions are not harsh enough; analytical method is not stability-indicating.1. Increase the duration, temperature, or concentration of the stressor. 2. Ensure your analytical method can separate the parent compound from potential degradation products. This may require developing a new HPLC method with a different column or mobile phase.
Issue 2: Difficulty in identifying degradation products.
Symptom Possible Cause Troubleshooting Steps
Unknown peaks in HPLC have no corresponding mass in LC-MS.Degradation product is not ionizable; co-elution of multiple products.1. Try different ionization sources in your mass spectrometer (e.g., APCI instead of ESI). 2. Optimize your HPLC method to improve the separation of peaks. 3. Consider using a high-resolution mass spectrometer for more accurate mass determination.
Multiple potential structures for a given mass.Isomeric degradation products.1. Isolate the degradation product using preparative HPLC. 2. Perform structural elucidation using NMR spectroscopy. 3. Compare the fragmentation pattern in MS/MS with that of synthesized standards if possible.

Summary of Forced Degradation Data (Illustrative)

The following table summarizes the expected, illustrative outcomes of forced degradation studies on this compound. The percentage degradation is hypothetical and will vary based on the exact experimental conditions.

Stress Condition Condition Details Time % Degradation (Illustrative) Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl at 60 °C24 h15%5-Methylisoxazole-3-carboxylic acid
Base Hydrolysis 0.1 M NaOH at RT4 h25%5-Methylisoxazole-3-carboxylic acid
Oxidative 3% H₂O₂ at RT24 h5%Various oxidized species
Thermal 80 °C (solid state)48 h10%Ring-opened and fragmented products
Photolytic ICH Q1B light exposure-20%Ethyl 4-methyl-1,3-oxazole-5-carboxylate

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

    • Keep the mixture at room temperature for 4 hours.

    • At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.2 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and store it in an oven at 80 °C for 48 hours.

    • At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method, typically with UV detection and coupled to a mass spectrometer for peak identification.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths (e.g., 210-400 nm) to ensure all components are detected.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_reduction Reductive Ring Opening EMC This compound MCA 5-Methylisoxazole-3-carboxylic acid EMC->MCA H+ or OH- EMC2 This compound Azirine Azirine Intermediate EMC2->Azirine UV Light Oxazole Ethyl 4-methyl-1,3-oxazole-5-carboxylate Azirine->Oxazole Rearrangement EMC3 This compound Enaminone Enaminone Derivative EMC3->Enaminone H2 / Pd-C

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidative Oxidative Stress Stock->Oxidative Thermal Thermal Stress Stock->Thermal Photo Photolytic Stress Stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Report Data Analysis & Reporting LCMS->Report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Isoxazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?

A1: The two primary and most widely used methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the dimerization of the in situ generated nitrile oxide to form furoxan byproducts.[1] To enhance the yield, consider the following troubleshooting steps:

  • Inefficient Nitrile Oxide Generation: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is suitable for your substrate and reaction conditions. Also, verify the quality of your nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[1]

  • Nitrile Oxide Dimerization: To minimize the formation of furoxans, you can add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] Using a slight excess of the alkyne dipolarophile can also help to outcompete the dimerization reaction.[1]

  • Poor Reactant Solubility: Select a solvent where all reactants are fully soluble at the reaction temperature. Common solvents for this reaction include acetonitrile, DMF, and DMSO.[1]

  • Suboptimal Reaction Temperature: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they may also promote side reactions like nitrile oxide dimerization.[1] Systematically screen a range of temperatures to find the optimal conditions for your specific substrates.[1]

  • Reactant Decomposition: If your starting materials are sensitive, consider employing milder reaction conditions, such as lower temperatures or a less reactive base or catalyst.[1]

Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity of the isoxazole ring formation?

A3: The formation of isomers is a common challenge, especially in 1,3-dipolar cycloaddition reactions.[1] Regioselectivity is governed by both electronic and steric factors of the dipole and the dipolarophile.[1] Here are some strategies to improve regioselectivity:

  • Catalysis: The use of catalysts can direct the reaction towards a specific regioisomer. Copper(I) catalysts are well-established for promoting the formation of 3,5-disubstituted isoxazoles.[2] Ruthenium catalysts have also been successfully employed for this purpose.[2]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. In some cases, more polar or fluorinated solvents have been shown to enhance the formation of a desired regioisomer.[1]

  • Substituent Effects: The electronic properties of the substituents on both the alkyne and the nitrile oxide play a significant role. Electron-withdrawing groups on the alkyne can alter the regiochemical outcome.

  • Alternative Synthetic Routes: For synthesizing 3,4-disubstituted isoxazoles, which can be challenging to obtain selectively via 1,3-dipolar cycloaddition with terminal alkynes, alternative methods can be employed. These include the [3+2] cycloaddition of in situ generated nitrile oxides with enamines and the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid.[2][3]

Q4: How do I choose the appropriate solvent and temperature for my isoxazole synthesis?

A4: Solvent and temperature are critical parameters that can significantly impact the reaction's success. The choice of solvent affects the solubility of the reactants, the reaction rate, and can also influence the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling the reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of starting materials, while temperatures that are too low may result in very slow or incomplete reactions.[1] It is often necessary to screen a range of solvents and temperatures to identify the optimal conditions for a specific reaction.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 5-Arylisoxazoles

EntryAryl GroupSolventTemperature (°C)Time (h)Yield (%)Reference
14-ChlorophenylWater50295[4]
24-MethylphenylWater50292[4]
34-MethoxyphenylWater50294[4]
42,4-DichlorophenylWater50291[4]

Table 2: Optimization of Reaction Conditions for Lewis Acid-Promoted Isoxazole Synthesis

EntryLewis Acid (equiv.)Temperature (°C)Yield (%)Reference
1AlCl₃ (3.0)9092[5]
2FeCl₃ (3.0)9075[5]
3ZnCl₂ (3.0)9043[5]
4AlCl₃ (3.0)6051[5]
5AlCl₃ (3.0)12085[5]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Arylisoxazoles [4]

  • In a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).

  • Stir the mixture at 50 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by suction filtration to obtain the pure 5-arylisoxazole product.

Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [6]

  • Oxime Formation: In a suitable reaction vessel, dissolve the aldehyde (2 mmol) in a deep eutectic solvent (DES) of choline chloride and urea (1 mL). Add hydroxylamine hydrochloride (2 mmol) and sodium hydroxide (2 mmol). Stir the mixture at 50 °C for one hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (3 mmol) to the mixture and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the alkyne (2 mmol) to the reaction mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Start: Select Synthesis Route route1 1,3-Dipolar Cycloaddition start->route1 route2 Condensation of 1,3-Dicarbonyls start->route2 reagents1 Prepare Nitrile Oxide Precursor and Alkyne route1->reagents1 reagents2 Prepare 1,3-Dicarbonyl Compound and Hydroxylamine route2->reagents2 reaction1 Perform Cycloaddition Reaction (in situ or pre-formed nitrile oxide) reagents1->reaction1 reaction2 Perform Condensation Reaction reagents2->reaction2 workup Reaction Work-up (e.g., Quenching, Extraction) reaction1->workup reaction2->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end End: Pure Isoxazole analysis->end

Caption: General experimental workflow for isoxazole synthesis.

troubleshooting_low_yield start Low or No Product Yield cause1 Inefficient Nitrile Oxide Generation? start->cause1 cause2 Nitrile Oxide Dimerization? start->cause2 cause3 Poor Reactant Solubility? start->cause3 cause4 Suboptimal Temperature? start->cause4 solution1 Check Base and Precursor Quality cause1->solution1 Yes solution2 Slowly Add Precursor Use Excess Alkyne cause2->solution2 Yes solution3 Screen Solvents (e.g., ACN, DMF, DMSO) cause3->solution3 Yes solution4 Optimize Temperature (Screen a Range) cause4->solution4 Yes

Caption: Troubleshooting logic for low reaction yield.

regioselectivity_factors regioselectivity Regioselectivity Control catalysis Catalysis regioselectivity->catalysis solvent Solvent Effects regioselectivity->solvent substituents Substituent Effects regioselectivity->substituents cu_catalyst Copper(I) Catalysts (Favors 3,5-isomer) catalysis->cu_catalyst ru_catalyst Ruthenium Catalysts catalysis->ru_catalyst polar_solvents Polar/Fluorinated Solvents solvent->polar_solvents electronic_effects Electronic Effects (EWG/EDG) substituents->electronic_effects steric_effects Steric Hindrance substituents->steric_effects

Caption: Factors influencing regioselectivity in isoxazole synthesis.

References

Technical Support Center: Synthesis of 5-Methylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-methylisoxazoles. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of 5-methylisoxazoles.

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?

A1: Low yields in 5-methylisoxazole synthesis are a frequent challenge and can stem from several factors. The most common synthetic route involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1]

  • Incomplete Reaction: Ensure the reaction goes to completion. For the reaction between a β-diketone and hydroxylamine, using a slight excess of hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) is recommended to drive the reaction forward.[2][3] Reaction times and temperatures may also need optimization; refluxing in ethanol for several hours is a typical starting point.[2]

  • Starting Material Stability: The 1,3-dicarbonyl starting material may be unstable under prolonged heating or basic/acidic conditions, leading to degradation.[2] Monitor the stability of your precursors under the reaction conditions.

  • Side Reactions: In syntheses utilizing the 1,3-dipolar cycloaddition of nitrile oxides, a major side reaction is the dimerization of the nitrile oxide intermediate to form furoxans, which consumes the intermediate and lowers the yield of the desired isoxazole.[4] Generating the nitrile oxide in situ in the presence of the alkyne (the dipolarophile) can minimize this side reaction.[4]

  • Purification Losses: Significant product loss can occur during workup and purification. 5-methylisoxazole derivatives can be volatile. Care should be taken during solvent removal. Crystallization is often preferred over chromatography for purification to improve scalability and yield.[5]

Q2: I am getting a mixture of regioisomers (5-methylisoxazole and 3-methylisoxazole). How can I improve regioselectivity?

A2: The formation of regioisomeric mixtures is a classic problem in isoxazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[6] The hydroxylamine can attack either carbonyl group, leading to two different products.

  • Controlling Reaction Conditions: Regiochemical control can be achieved by carefully selecting the reaction conditions. For example, in the reaction of β-enamino diketones with hydroxylamine, using acetonitrile (MeCN) as a solvent with pyridine at room temperature can favor one regioisomer, while refluxing in ethanol (EtOH) can favor the other.[6]

  • Substrate Modification: Converting the 1,3-diketone to a β-enamino diketone is an effective strategy to direct the cyclization. This modification alters the reactivity of the carbonyl groups, allowing for highly regioselective synthesis of the desired isoxazole.[6][7] The use of a Lewis acid like BF₃·OEt₂ can also enforce high regioselectivity.[6]

  • Strategic Synthesis Design: The 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne is another powerful method that generally proceeds with high regioselectivity to yield 3,5-disubstituted isoxazoles.[8][9]

Q3: My purification by crystallization is failing. What are the best practices?

A3: Purification can be challenging. While crystallization is often preferred for its scalability, finding the right conditions is key.[5]

  • Solvent System: For derivatives like 5-methylisoxazole-3-carboxylic acid, ethanol-water mixtures have been identified as optimal, providing high purity (>98%) and good recovery (85-90%).[5]

  • Caustic Treatment: For amino-substituted derivatives like 3-amino-5-methylisoxazole, which can suffer from discoloration, a specific purification step involving treatment with an aqueous caustic solution (e.g., sodium hydroxide) at elevated temperatures (80-120°C) before recovery has been shown to be effective.[10]

  • Alternative Methods: If crystallization is ineffective, acid-base extraction can be a powerful technique for purifying isoxazoles with acidic or basic functional groups, efficiently removing neutral impurities.[11] For very difficult separations, preparative HPLC remains an option, though it is less scalable.[11]

Q4: I am attempting a 1,3-dipolar cycloaddition. What are the critical parameters?

A4: The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a primary method for constructing the isoxazole ring.[5][8]

  • In Situ Generation of Nitrile Oxide: Nitrile oxides are often unstable.[4] Therefore, they are typically generated in situ from precursors like aldoximes (using oxidizing agents) or hydroximoyl chlorides (using a non-nucleophilic base like triethylamine).[4] This ensures the nitrile oxide is trapped by the alkyne as it is formed, minimizing side reactions.

  • Catalysis: While the reaction can be performed under thermal conditions, copper(I) catalysis is widely used to accelerate the cycloaddition of nitrile oxides to terminal alkynes, often leading to excellent yields and regioselectivity.[12]

Data Presentation

Table 1: Regioselective Synthesis of Isoxazoles from a β-Enamino Diketone

The following data summarizes the effect of reaction conditions on the regioselectivity of the cyclocondensation of a model β-enamino diketone with hydroxylamine hydrochloride.[6]

EntrySolventBaseTemperature (°C)Time (h)Ratio (2a:3a)*Yield (%)
1EtOH-Reflux21:2.370
2MeOH-Reflux31:1.565
3H₂O/EtOH-Reflux51:1.950
4MeCN-Reflux101:140
5MeCNPyridineRT243.2:165
6EtOHPyridineReflux21:2.370
7EtOHNaOAcReflux21:2.370
8EtOHNaHCO₃Reflux21:2.370

*Ratio of regioisomers determined by ¹H-NMR of the crude product.[6]

Experimental Protocols

General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones

This protocol is a generalized procedure based on the classical Claisen isoxazole synthesis.[1][13]

Materials:

  • β-Diketone (e.g., acetylacetone for 3,5-dimethylisoxazole) (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate or other mild base (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the β-diketone (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent to yield the crude product.

  • Purify the crude product by crystallization or silica gel column chromatography.

Visualizations

G General Workflow for Isoxazole Synthesis Start Starting Materials (e.g., 1,3-Diketone + Hydroxylamine) Reaction Cyclocondensation Reaction (Solvent, Temp, Time) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure 5-Methylisoxazole Characterization->End

Caption: A typical experimental workflow for the synthesis and isolation of 5-methylisoxazoles.

G Regioselectivity Challenge in Isoxazole Synthesis cluster_products Potential Products unsymm_diketone Unsymmetrical 1,3-Diketone isomer_A 5-Methylisoxazole (Desired Product) unsymm_diketone->isomer_A Attack at C1 isomer_B 3-Methylisoxazole (Isomeric Impurity) unsymm_diketone->isomer_B Attack at C3 hydroxylamine + Hydroxylamine

Caption: Formation of two regioisomers from an unsymmetrical 1,3-dicarbonyl precursor.

G Troubleshooting Workflow: Low Product Yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, NMR of crude) Start->CheckReaction Incomplete Reaction Incomplete? CheckReaction->Incomplete Optimize Optimize Conditions: - Increase Time/Temp - Adjust Stoichiometry Incomplete->Optimize Yes SideProducts Side Products Observed? Incomplete->SideProducts No End Yield Improved Optimize->End IdentifySide Identify Side Products (e.g., Dimerization, Degradation) SideProducts->IdentifySide Yes CheckPurity Check Starting Material Purity/Stability SideProducts->CheckPurity No IdentifySide->End PurifyStart Re-purify or use fresh starting materials CheckPurity->PurifyStart PurifyStart->End

Caption: A decision tree for troubleshooting low yields in 5-methylisoxazole synthesis.

References

avoiding isomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in isoxazole synthesis, with a primary focus on avoiding isomer formation.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity to favor the 3,5-isomer?

A1: The formation of 3,5-disubstituted isoxazoles is generally favored in the 1,3-dipolar cycloaddition of nitrile oxides with terminal alkynes due to electronic and steric factors.[1] However, to enhance this selectivity, consider the following strategies:

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[1] Ruthenium catalysts have also been successfully employed for this purpose.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable 3,5-isomer transition state.[1]

  • In Situ Generation of Nitrile Oxide: Slowly generating the nitrile oxide in situ from an aldoxime using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity.[1]

Q2: I am struggling to synthesize a 3,4-disubstituted isoxazole, as the 3,5-isomer is the predominant product. What methods can I use to selectively obtain the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is a known challenge.[2] Here are some effective strategies:

  • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for 3,4-disubstituted isoxazoles.[2][3]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), can be optimized to selectively produce 3,4-disubstituted isoxazoles.[4][5]

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can be used to synthesize 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the alkyne can influence the regiochemical outcome to favor the desired substitution pattern.[2]

Q3: My isoxazole synthesis is resulting in very low yields. What are the common reasons for this, and how can I improve the yield?

A3: Low yields in isoxazole synthesis can be attributed to several factors. Here is a troubleshooting guide:

  • Nitrile Oxide Decomposition: Nitrile oxides are often unstable and can dimerize to form furoxans, reducing the amount available for the desired cycloaddition.[1] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the dipolarophile.[1]

  • Substrate Reactivity: Electron-deficient alkynes may exhibit sluggish reactivity. The addition of a catalyst, such as Cu(I), can often accelerate the reaction.[1] Significant steric hindrance on either the nitrile oxide or the alkyne can also decrease the reaction rate.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For instance, non-polar solvents have been found to give higher yields in the enamine-based synthesis of 3,4-disubstituted isoxazoles.[2][3]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and amount of base (e.g., triethylamine) are crucial and may require optimization.[1]

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of starting materials or intermediates. Careful optimization of the reaction temperature is key.[1]

Q4: How do the electronic and steric properties of substituents on the alkyne and nitrile oxide influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is governed by Frontier Molecular Orbital (FMO) theory, as well as steric interactions.[1]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to orient themselves away from each other in the transition state. In reactions involving terminal alkynes, this steric repulsion also generally favors the formation of the 3,5-isomer.[1][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Formation of a mixture of regioisomers (e.g., 3,4- and 3,5-disubstituted) Suboptimal reaction conditions (temperature, solvent, catalyst).Optimize reaction temperature; screen different solvents; for 3,5-isomers, introduce a Cu(I) catalyst. For 3,4-isomers, consider a Lewis acid catalyst with β-enamino diketones.[1][4]
Electronic and steric properties of substrates are not sufficiently directing.Modify substituents on the alkyne or nitrile oxide precursor to enhance steric or electronic bias.
Low reaction yield Dimerization of the nitrile oxide intermediate.Generate the nitrile oxide in situ at low temperature and ensure a sufficient concentration of the dipolarophile.[1]
Sluggish reaction due to unreactive starting materials.Use a catalyst (e.g., Cu(I) for 1,3-dipolar cycloadditions) to increase the reaction rate. Consider microwave irradiation to accelerate the reaction.[1]
Decomposition of starting materials or products at elevated temperatures.Optimize the reaction temperature; monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.[1]
Difficulty in synthesizing 3,4-disubstituted isoxazoles The 3,5-isomer is the thermodynamically and kinetically favored product with terminal alkynes.Employ alternative synthetic routes such as the enamine-based [3+2] cycloaddition or the cyclocondensation of β-enamino diketones with hydroxylamine in the presence of a Lewis acid.[2][4]
Reaction does not proceed to completion Inactive catalyst or reagents.Ensure the catalyst is active and used in the appropriate loading. Verify the purity and integrity of starting materials.
Insufficient reaction time.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Quantitative Data Summary

The following tables summarize quantitative data on the effect of reaction conditions on the regioselectivity and yield of isoxazole synthesis.

Table 1: Regioselective Synthesis of 4,5- and 3,4-Disubstituted Isoxazoles from a β-Enamino Diketone [4]

EntrySolventBase/AdditiveTemperature (°C)Regioisomeric Ratio (4,5-isomer : 3,4-isomer)Isolated Yield (%)
1EtOH-2535:6573
2MeCN-2560:4070
3H₂O/EtOH (1:1)-2525:7565
4MeCNPyridine2540:6075
5MeCNPyridine, BF₃·OEt₂ (2.0 equiv.)2510:9079

Table 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [3]

AldehydeN-hydroximidoyl chlorideSolventYield (%)
4-Nitrobenzaldehyde4-Chlorobenzohydroximoyl chlorideToluene99
4-Chlorobenzaldehyde4-Chlorobenzohydroximoyl chlorideToluene95
Benzaldehyde4-Chlorobenzohydroximoyl chlorideToluene92
2-Naphthaldehyde4-Chlorobenzohydroximoyl chlorideToluene96

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [2][3]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).

  • Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction mixture with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 3,4-disubstituted isoxazole.

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [4]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL), add pyridine (0.7 mmol).

  • Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

reaction_pathway cluster_35 Pathway to 3,5-Disubstituted Isoxazole (Favored) cluster_34 Pathway to 3,4-Disubstituted Isoxazole (Disfavored) A Nitrile Oxide C Transition State A (Lower Energy) A->C B Terminal Alkyne B->C D 3,5-Disubstituted Isoxazole C->D [3+2] Cycloaddition E Nitrile Oxide G Transition State B (Higher Energy) E->G F Terminal Alkyne F->G H 3,4-Disubstituted Isoxazole G->H [3+2] Cycloaddition

Caption: Regioselectivity in 1,3-dipolar cycloaddition.

troubleshooting_flowchart decision decision solution solution start Low Regioselectivity in Isoxazole Synthesis q1 Desired Isomer? start->q1 p_35 Troubleshoot for 3,5-isomer q1->p_35 3,5-isomer p_34 Troubleshoot for 3,4-isomer q1->p_34 3,4-isomer s1 s1 p_35->s1 Use Cu(I) or Ru catalyst s2 s2 p_35->s2 Lower reaction temperature s3 s3 p_34->s3 Use enamine [3+2] cycloaddition s4 s4 p_34->s4 Use β-enamino diketone with Lewis acid sol1 Achieved 3,5-selectivity s1->sol1 Improves? s2->sol1 Improves? sol2 Achieved 3,4-selectivity s3->sol2 Improves? s4->sol2 Improves?

Caption: Troubleshooting flowchart for regioselectivity.

experimental_workflow cluster_enamine Enamine-based Synthesis of 3,4-Disubstituted Isoxazole cluster_diketone β-Enamino Diketone Synthesis of 3,4-Disubstituted Isoxazole start_enamine Mix Aldehyde and Pyrrolidine step1_enamine Add N-hydroximidoyl chloride start_enamine->step1_enamine step2_enamine Add Triethylamine step1_enamine->step2_enamine step3_enamine Stir at Room Temperature (12-24h) step2_enamine->step3_enamine step4_enamine Work-up and Extraction step3_enamine->step4_enamine end_enamine Purification (Chromatography) step4_enamine->end_enamine start_diketone Mix β-Enamino Diketone, Hydroxylamine HCl, and Pyridine step1_diketone Add BF₃·OEt₂ start_diketone->step1_diketone step2_diketone Stir at Room Temperature step1_diketone->step2_diketone step3_diketone Work-up and Extraction step2_diketone->step3_diketone end_diketone Purification (Chromatography) step3_diketone->end_diketone

Caption: Experimental workflows for regioselective synthesis.

References

Technical Support Center: Palladium-Catalyzed Hydrogenation of Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the palladium-catalyzed hydrogenation of isoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of palladium-catalyzed hydrogenation of an isoxazole?

The catalytic hydrogenation of an isoxazole ring typically results in the reductive cleavage of the N-O bond to yield a β-amino enone. This reaction is often high-yielding and is a common transformation in organic synthesis.

Q2: Besides Palladium on Carbon (Pd/C), what other catalysts can be used for isoxazole reduction?

While Pd/C is a widely used and effective catalyst, other hydrogenation catalysts such as Raney Nickel and Platinum black can also be employed for the reductive ring opening of isoxazoles. The choice of catalyst may influence the reaction conditions and selectivity.

Q3: What are the primary safety concerns when performing a palladium-catalyzed hydrogenation?

The primary safety hazards are the flammability of the palladium on carbon catalyst and the explosive nature of hydrogen gas.

  • Palladium on Carbon (Pd/C): Pd/C is pyrophoric, especially when dry and in the presence of a flammable solvent and air. It is crucial to handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and to never let the catalyst dry out completely during workup.

  • Hydrogen Gas: Hydrogen gas forms explosive mixtures with air over a wide range of concentrations (4-76%). Ensure all reactions are conducted in a well-ventilated fume hood, and that the reaction apparatus is properly purged to remove air before introducing hydrogen.

Always have a fire extinguisher rated for chemical fires readily available.

Q4: Can a deactivated or "spent" Pd/C catalyst be regenerated?

Yes, it is possible to regenerate a deactivated Pd/C catalyst. Deactivation can occur due to poisoning by contaminants (e.g., sulfur compounds) or fouling by carbonaceous deposits. Regeneration methods often involve washing with solvents to remove adsorbed organic material, followed by careful oxidation and reduction cycles. For instance, a deactivated catalyst can be washed with solvents like chloroform and glacial acetic acid, sometimes with the aid of ultrasonication, to restore its activity. Another method involves controlled oxidation in air at elevated temperatures (e.g., 250-400°C) to burn off organic residues, followed by reduction in a hydrogen stream.

Troubleshooting Guide

This guide addresses common issues encountered during the palladium-catalyzed hydrogenation of isoxazoles.

Issue 1: Low to No Product Formation

This is one of the most frequent challenges. The following sections break down the potential causes and solutions.

1.1. Catalyst Activity

Possible Cause How to Diagnose Suggested Solution
Aged or Poor Quality Catalyst The reaction fails to proceed even under optimal conditions with fresh reagents.Use a fresh batch of high-quality Pd/C. The activity of Pd/C can decrease over time with storage.
Catalyst Poisoning The reaction starts but then stalls, or fails to initiate.Ensure the purity of the isoxazole starting material, solvents, and hydrogen gas. Trace amounts of sulfur or nitrogen compounds can act as potent poisons for palladium catalysts.[1] If poisoning is suspected, the starting material may need to be purified before use.
Insufficient Catalyst Loading The reaction is very slow or incomplete.Increase the catalyst loading. While this will not change the total hydrogen uptake, it will increase the reaction rate.[2] A typical starting point is 5-10 mol% of palladium.[3]

1.2. Reaction Conditions

Possible Cause How to Diagnose Suggested Solution
Inadequate Hydrogen Pressure The reaction is slow or does not go to completion, especially with less reactive substrates.While many hydrogenations can be run at atmospheric pressure (e.g., using a hydrogen balloon), some substrates may require higher pressures. If available, use a Parr shaker or a similar apparatus to increase the hydrogen pressure.[4]
Inefficient Stirring The reaction is slow or stalls, as indicated by TLC or LC-MS analysis.Increase the stirring speed. Efficient mixing is crucial for the mass transfer of hydrogen gas to the catalyst surface.
Suboptimal Solvent The reaction is sluggish or the starting material is not fully consumed.The choice of solvent can significantly impact the reaction rate.[5] Protic solvents like methanol, ethanol, and acetic acid often accelerate the reaction.[6] Experiment with different solvents to find the optimal one for your specific substrate.
Incorrect Temperature The reaction is slow at room temperature.Gently heating the reaction can increase the rate. However, be aware that higher temperatures can sometimes lead to side reactions or catalyst degradation. A typical temperature range to explore is room temperature to 60°C.
Issue 2: Formation of Byproducts or Incomplete Conversion

2.1. Byproduct Formation

Possible Cause How to Diagnose Suggested Solution
Over-reduction Formation of unexpected products, potentially from the reduction of other functional groups in the molecule.Pd/C is a versatile reducing agent. If your substrate contains other reducible functional groups (e.g., nitro groups, double bonds), they may also be reduced. Consider using a more selective catalyst or protecting sensitive functional groups.
Decomposition of the Product Complex mixture of products observed by NMR or LC-MS.The intermediate β-amino enone can sometimes be unstable and undergo further reactions, such as deacylation.[7] Minimize reaction time and work up the reaction promptly upon completion.

2.2. Incomplete Conversion

Possible Cause How to Diagnose Suggested Solution
Reaction Stalling Starting material remains even after prolonged reaction time.This is often due to catalyst deactivation (see Issue 1.1). Try adding a fresh portion of the catalyst to the reaction mixture.
Equilibrium The reaction reaches a point where both starting material and product are present and their ratio no longer changes.While less common for this type of reaction, changing the temperature or pressure may shift the equilibrium towards the product.

Data Presentation

The following tables summarize typical reaction conditions for palladium-catalyzed hydrogenations. Note that the optimal conditions can be highly substrate-dependent, and the data below should be used as a general guideline.

Table 1: Typical Reaction Parameters for Pd/C Hydrogenation

ParameterTypical RangeNotes
Catalyst 5-10% Pd/CHigher loadings can increase the reaction rate.[2] Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more reactive.[4]
Catalyst Loading 1 - 20 mol%A higher loading is often required for less reactive substrates.[3]
Hydrogen Pressure 1 - 5 atm (15 - 75 psi)Atmospheric pressure (balloon) is often sufficient. Higher pressures may be needed for difficult reductions.[4]
Temperature Room Temperature - 60°CHigher temperatures can increase the rate but may also lead to byproducts.
Reaction Time 1 - 24 hoursMonitor the reaction by TLC or LC-MS to determine completion.

Table 2: Common Solvents for Pd/C Hydrogenation

SolventTypeComments
Methanol (MeOH) ProticCommonly used, often leads to good reaction rates.
Ethanol (EtOH) ProticAnother common and effective protic solvent.
Ethyl Acetate (EtOAc) AproticA good general-purpose solvent for hydrogenation.
Tetrahydrofuran (THF) AproticCan be used, but ensure it is peroxide-free.
Acetic Acid (AcOH) Protic, AcidicCan accelerate the reaction, especially for substrates containing basic groups.
Dichloromethane (DCM) AproticCan be used if solubility is an issue in other solvents.

Experimental Protocols

Protocol 1: General Procedure for Atmospheric Hydrogenation of an Isoxazole using a Hydrogen Balloon

Materials:

  • Isoxazole substrate

  • 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Vacuum/Nitrogen line

  • Hydrogen balloon

Procedure:

  • Add the isoxazole substrate (1.0 eq) and a magnetic stir bar to a dry round-bottom flask.

  • Dissolve the substrate in the chosen anhydrous solvent.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the flask.

  • Seal the flask with a septum.

  • Connect the flask to a vacuum/nitrogen line via a needle through the septum.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Replace the nitrogen line with a hydrogen balloon.

  • Evacuate the flask one last time and then backfill with hydrogen from the balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Caution: Do not allow the Celite® pad with the catalyst to dry completely, as it can be pyrophoric. Quench the used catalyst on the Celite® with water before disposal.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization if necessary.

Visualizations

Reaction_Mechanism cluster_0 Palladium-Catalyzed Hydrogenation of Isoxazole Isoxazole Isoxazole Pd_Surface Pd(0) Surface Isoxazole->Pd_Surface Coordination Adsorbed_H Adsorbed H-Pd Species Pd_Surface->Adsorbed_H Intermediate_Complex Isoxazole-Pd Complex Pd_Surface->Intermediate_Complex H2 H₂ H2->Pd_Surface Adsorption Adsorbed_H->Intermediate_Complex Hydrogenolysis NO_Cleavage Reductive N-O Bond Cleavage Intermediate_Complex->NO_Cleavage Enamine_Intermediate β-Imino Ketone Intermediate NO_Cleavage->Enamine_Intermediate Product β-Amino Enone Enamine_Intermediate->Product Tautomerization

Caption: Proposed mechanism for the palladium-catalyzed hydrogenation of isoxazoles.

Troubleshooting_Workflow Start Experiment Start: Palladium-Catalyzed Hydrogenation of Isoxazole Monitor Monitor Reaction Progress (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Purification Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No Analyze Analyze Product (NMR, MS) Workup->Analyze Success Successful Reaction Analyze->Success Check_Catalyst Check Catalyst Activity and Loading Troubleshoot->Check_Catalyst Check_Conditions Check Reaction Conditions (Solvent, Temp, Pressure) Troubleshoot->Check_Conditions Check_Reagents Check Reagent Purity Troubleshoot->Check_Reagents Optimize Optimize and Repeat Check_Catalyst->Optimize Check_Conditions->Optimize Check_Reagents->Optimize Optimize->Start

Caption: A general experimental workflow for troubleshooting palladium-catalyzed hydrogenations.

Troubleshooting_Issues Problem Problem Encountered Low_Yield Low or No Product Problem->Low_Yield Byproducts Byproduct Formation Problem->Byproducts Incomplete_Rxn Incomplete Reaction Problem->Incomplete_Rxn Catalyst_Deactivation Catalyst Deactivation/ Poisoning Low_Yield->Catalyst_Deactivation Suboptimal_Conditions Suboptimal Conditions Low_Yield->Suboptimal_Conditions Over_Reduction Over-reduction of other functional groups Byproducts->Over_Reduction Product_Decomposition Product Decomposition Byproducts->Product_Decomposition Incomplete_Rxn->Catalyst_Deactivation

Caption: Logical relationships for troubleshooting common issues in isoxazole hydrogenation.

References

Technical Support Center: Production of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 5-methylisoxazole-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient purification.- Monitor reaction progress using techniques like TLC or HPLC. - Optimize reaction temperature; for analogous reactions, temperatures around -5°C to 10°C have been used for the cyclization step.[1][2] - Ensure starting materials are pure and dry. - Use an inert atmosphere (e.g., nitrogen) if starting materials are sensitive to air or moisture.[3] - Optimize purification method (e.g., distillation conditions, solvent selection for chromatography).
Formation of Isomeric Impurities The primary isomeric impurity is often Ethyl 3-methylisoxazole-5-carboxylate, arising from the non-specific attack of hydroxylamine on the diketone intermediate.- Maintain strict control over reaction temperature; lower temperatures during the cyclization step can improve regioselectivity. - The choice of base and solvent can influence the isomer ratio. Experiment with different conditions on a small scale first.
Difficulty in Purification - Close boiling points of the desired product and impurities. - Thermal decomposition of the product during distillation.- Use fractional distillation under reduced pressure to separate isomers with close boiling points. - For heat-sensitive compounds, consider purification by column chromatography. - Ensure all volatile reagents and byproducts are removed before distillation to avoid contamination.
Reaction Stalls or is Sluggish - Poor quality of reagents. - Insufficient mixing on a larger scale. - Catalyst deactivation (if applicable).- Verify the purity of all starting materials and reagents. - Ensure efficient stirring, especially in larger reaction vessels, to maintain a homogeneous mixture. - If using a catalyst, ensure it is fresh and handled correctly.
Safety Concerns - Use of hazardous reagents like hydroxylamine, which can be explosive. - Handling of volatile and flammable organic solvents. - Exothermic reactions that can lead to runaways.- Always handle hydroxylamine and its salts with care and follow established safety protocols. - Conduct all operations in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). - When scaling up, ensure the reaction vessel is equipped with adequate cooling and temperature monitoring to control any exotherms.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable approach involves the condensation of a β-ketoester, such as ethyl acetoacetate, with an activated formic acid derivative (e.g., triethyl orthoformate) to form an ethoxymethylene intermediate. This intermediate is then cyclized with a source of hydroxylamine, such as hydroxylamine sulfate, in the presence of a mild base to yield the isoxazole ring.[1][2]

Q2: What are the critical process parameters to control during scale-up?

The most critical parameters to control during the scale-up of this compound synthesis are:

  • Temperature: Especially during the addition of hydroxylamine and the cyclization step, as it significantly impacts the regioselectivity and formation of isomeric impurities.[1][2]

  • Rate of Addition: Slow and controlled addition of reagents is crucial to manage any potential exotherms and maintain a consistent reaction temperature.

  • Mixing: Efficient agitation is necessary to ensure homogeneity, particularly in large-volume reactors, to achieve consistent reaction kinetics and heat transfer.

  • Purity of Starting Materials: The purity of raw materials directly affects the yield and impurity profile of the final product.

Q3: How can I minimize the formation of the Ethyl 3-methylisoxazole-5-carboxylate isomer?

Minimizing the formation of the undesired isomer involves careful control of the reaction conditions. Lowering the reaction temperature during the cyclization step is a key strategy. The choice of solvent and base can also play a role in directing the regioselectivity of the reaction. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup before proceeding to a larger scale.

Q4: What purification methods are suitable for large-scale production?

For large-scale production, fractional vacuum distillation is often the most practical and economical method for purifying this compound, provided there is a sufficient difference in the boiling points of the product and its impurities. If distillation is not effective or if the product is thermally sensitive, column chromatography can be employed, though it may be less cost-effective for very large quantities.

Q5: What are the primary safety hazards associated with this synthesis?

The primary safety hazards include:

  • Use of Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive under certain conditions. It is crucial to handle these reagents with appropriate care and personal protective equipment.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.

  • Exothermic Reactions: The reaction can be exothermic. Adequate cooling capacity and continuous temperature monitoring are essential to prevent a runaway reaction, especially during scale-up.

  • Corrosive Reagents: Some reagents, such as acids or bases, can be corrosive. Use appropriate PPE, including gloves and eye protection.

Experimental Protocols

A representative experimental protocol for a related isomer, Ethyl 5-methylisoxazole-4-carboxylate, is adapted here to illustrate a potential scalable synthesis. This should be optimized for the target molecule.

Step 1: Synthesis of Ethyl ethoxymethyleneacetoacetic ester

  • In a three-necked flask equipped with a condenser, nitrogen inlet, and dropping funnel, charge ethylacetoacetate, triethylorthoformate, and acetic anhydride.[1][2]

  • Heat the mixture to 100-110°C under a nitrogen atmosphere for approximately 2.5 hours.[1][2]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and distill off the unreacted volatile components under vacuum.[1][2]

Step 2: Synthesis of Ethyl 5-methylisoxazole-carboxylate

  • In a separate reaction vessel, charge the crude ethyl ethoxymethyleneacetoacetic ester from the previous step and a solution of sodium acetate in a minimal amount of water.

  • Add ethanol and cool the mixture to approximately -5°C.[1][2]

  • Slowly add a cooled solution of hydroxylamine sulfate.

  • Maintain the temperature between -5°C and 0°C during the addition.

  • After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).

  • Perform an aqueous workup to remove inorganic salts and water-soluble impurities.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude Ethyl 5-methylisoxazole-carboxylate by fractional vacuum distillation.

Visualizations

Logical Workflow for Scale-Up Considerations

Start Lab-Scale Synthesis (Feasibility) Optimization Process Optimization (Small Scale) Start->Optimization Identify Key Parameters ScaleUp Pilot Scale-Up Optimization->ScaleUp Define Process Parameters Analysis Impurity Profiling & Quality Control Optimization->Analysis Isomer Formation Production Industrial Production ScaleUp->Production Validate & Transfer Process Safety Safety Assessment (HAZOP) ScaleUp->Safety Thermal Runaway Risk Purification Purification Strategy (Distillation/Chromatography) Production->Purification Final Product Purity

Caption: A logical workflow diagram illustrating the key stages and considerations for scaling up the production of this compound.

References

Validation & Comparative

A Comparative Analysis of Isoxazole Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its synthesis is a cornerstone of heterocyclic chemistry, with various methods developed over the years, each presenting distinct advantages and limitations. This guide provides a comparative analysis of three prominent methods for isoxazole synthesis: the Huisgen 1,3-Dipolar Cycloaddition, the Condensation of β-Dicarbonyl Compounds, and the reaction of α,β-Unsaturated Ketones with Hydroxylamine. This objective comparison, supported by experimental data and detailed protocols, aims to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy for their specific needs.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the isoxazole ring.[1] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile). A key feature of this method is the in situ generation of the often-unstable nitrile oxide from stable precursors like aldoximes or primary nitro compounds.[1]

Advantages:

  • High Versatility: A wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.[1]

  • High Regioselectivity: Generally provides good control over the substituent pattern on the isoxazole ring, typically leading to 3,5-disubstituted products.

  • Mild Reaction Conditions: Many protocols operate under mild, often one-pot, conditions.[1]

Disadvantages:

  • Nitrile Oxide Instability: Nitrile oxides can be unstable and prone to dimerization to form furoxans as a side product.

  • Reagent Stoichiometry: The generation of the nitrile oxide often requires stoichiometric amounts of an oxidizing or halogenating agent.[1]

Huisgen_Cycloaddition cluster_precursor Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide [O] (e.g., NCS) Alkyne Alkyne Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Alkyne->Isoxazole

General workflow for Huisgen 1,3-Dipolar Cycloaddition.
Condensation of β-Dicarbonyl Compounds

This classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1][2] The reaction proceeds through the formation of a monoxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole ring.

Advantages:

  • Readily Available Starting Materials: β-Dicarbonyl compounds are common and easily accessible reagents.[1]

  • Operational Simplicity: The reaction is often a straightforward condensation.[1]

  • Good Regiocontrol with β-Enamino Diketones: Modern variations using β-enamino diketones allow for the highly selective synthesis of specific regioisomers.[3][4][5]

Disadvantages:

  • Poor Regioselectivity with Unsymmetrical β-Diketones: The classical method with unsymmetrical β-diketones often results in a difficult-to-separate mixture of regioisomers.[3]

  • Harsh Conditions: Some traditional protocols may require strong acids or bases and high temperatures.[3]

Dicarbonyl_Condensation beta_Dicarbonyl β-Dicarbonyl Compound Monoxime Monoxime Intermediate beta_Dicarbonyl->Monoxime Hydroxylamine Hydroxylamine Hydroxylamine->Monoxime Isoxazole Isoxazole Monoxime->Isoxazole Cyclization & -H2O

General workflow for β-Dicarbonyl Condensation.
Reaction of α,β-Unsaturated Ketones (Chalcones)

This method involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. The reaction typically proceeds via a Michael addition of hydroxylamine to the double bond, followed by cyclization and dehydration to yield the isoxazole.

Advantages:

  • Readily Available Starting Materials: Chalcones are easily synthesized via Claisen-Schmidt condensation of aldehydes and ketones.[6][7]

  • One-Pot Procedures: The synthesis can often be carried out in a one-pot fashion from the chalcone.[8]

Disadvantages:

  • Potential for Side Products: The reaction can sometimes yield side products such as isoxazolines (the non-aromatized precursor) and chalcone oximes.[9]

  • Reaction Condition Dependent: The outcome of the reaction can be sensitive to the choice of base, solvent, and temperature.[9]

Chalcone_Reaction Chalcone α,β-Unsaturated Ketone (Chalcone) Adduct Michael Adduct Chalcone->Adduct Hydroxylamine Hydroxylamine Hydroxylamine->Adduct Isoxazoline Isoxazoline Intermediate Adduct->Isoxazoline Cyclization Isoxazole Isoxazole Isoxazoline->Isoxazole Dehydration

General workflow for Isoxazole Synthesis from Chalcones.

Quantitative Comparison of Synthesis Methods

The following table summarizes experimental data for the synthesis of 3,5-diphenylisoxazole, a common benchmark molecule, using the three discussed methods. This allows for a direct comparison of their performance under specific reported conditions.

MethodStarting MaterialsReagents & ConditionsReaction TimeYield (%)Reference
Huisgen 1,3-Dipolar Cycloaddition Benzaldehyde, PhenylacetyleneNH₂OH·HCl, NCS, ChCl:urea (DES), 50 °C8 hours92[1]
Condensation of β-Dicarbonyls 1,3-Diphenyl-1,3-propanedioneNH₂OH·HCl, Pyridine, Ethanol, Reflux2 hours85[1]
Reaction of α,β-Unsaturated Ketones 1,3-Diphenylpropenone (Chalcone)NH₂OH·HCl, KOH, Ethanol, Reflux12 hours80[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions and may vary.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenylisoxazole via 1,3-Dipolar Cycloaddition

This one-pot protocol is adapted from a procedure utilizing a deep eutectic solvent (DES).[1]

  • Oxime Formation: To a stirred solution of benzaldehyde (212 mg, 2 mmol) in a choline chloride:urea (1:2) deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (139 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol). Stir the mixture at 50 °C for 1 hour.

  • Nitrile Oxide Generation: Add N-chlorosuccinimide (NCS) (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for 3 hours.

  • Cycloaddition: Add phenylacetylene (204 mg, 2 mmol) to the reaction mixture and continue stirring at 50 °C for 4 hours.

  • Work-up: After the reaction is complete, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3,5-diphenylisoxazole.

Protocol 2: Synthesis of 3,5-Diphenylisoxazole via Condensation of β-Dicarbonyl Compound

This protocol describes the classical condensation method.

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 mmol) in ethanol (10 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 3,5-diphenylisoxazole.

Protocol 3: Synthesis of 3,5-Diphenylisoxazole from Chalcone

This protocol outlines the synthesis from 1,3-diphenylpropenone (chalcone).[6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenylpropenone (10 mmol) in ethanol (30 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (15 mmol) to the stirred solution.

  • Base Addition: Slowly add a 40% aqueous solution of potassium hydroxide (5 mL) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux for 12 hours and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into crushed ice. Extract the mixture with diethyl ether (3 x 30 mL).

  • Purification: Evaporate the solvent to give the crude product, which can be further purified by column chromatography.

Conclusion

The synthesis of isoxazoles can be achieved through several effective methods, each with its own set of advantages and disadvantages. The Huisgen 1,3-dipolar cycloaddition offers high versatility and regioselectivity under mild conditions, making it a popular choice for complex molecule synthesis. The condensation of β-dicarbonyl compounds provides a straightforward and operationally simple route, especially with modern variations that allow for excellent regiocontrol. The reaction of α,β-unsaturated ketones with hydroxylamine is a convenient one-pot method, particularly when the chalcone precursors are readily available. The choice of the most suitable method will ultimately depend on the desired substitution pattern of the isoxazole, the availability and functionality of the starting materials, and the desired scale of the reaction. This guide provides the foundational information for an informed decision in the synthesis of this important heterocyclic scaffold.

References

A Comparative Guide to the Biological Activity of Ethyl 5-methylisoxazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide provides a comparative analysis of the biological activity of Ethyl 5-methylisoxazole-3-carboxylate and its closely related analogs, focusing on their potential anticancer, antimicrobial, and anti-inflammatory properties. While extensive data on the biological activities of various isoxazole derivatives is available, specific experimental data for this compound remains limited in publicly accessible literature. This guide, therefore, leverages data from its closest structural analogs—5-methylisoxazole-3-carboxamides—to provide a valuable benchmark for researchers.

Comparative Analysis of Biological Activity

The primary biological activities associated with the 5-methylisoxazole-3-carboxylate/carboxamide scaffold are antimicrobial, with notable antitubercular effects, and potential anticancer and anti-inflammatory properties.[1][2][3]

Antimicrobial Activity

A significant study on 5-methylisoxazole-3-carboxamide derivatives revealed their potent antitubercular and antibacterial activities. The minimum inhibitory concentration (MIC) values for several of these analogs against Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli are presented below. These compounds represent close structural analogs of this compound, with the primary difference being the amide linkage in place of the ethyl ester.

Compound IDAnalog Structure (R group on Carboxamide)M. tuberculosis H37Rv MIC (µM)[1]B. subtilis MIC (µM)[1]E. coli MIC (µM)[1]
Analog 1 Phenyl>100>100>100
Analog 2 4-Chlorophenyl6.256.2512.5
Analog 3 2,4-Dichlorophenyl3.12512.525
Analog 4 4-Nitrophenyl6.256.256.25
Analog 5 4-Methoxyphenyl12.52550
Analog 6 3-Hydroxyphenyl50100>100
Analog 7 4-Hydroxyphenyl12.512.525
Standard Drugs
Isoniazid-0.25--
Rifampicin-0.5--
Ciprofloxacin--1.563.125

Note: No direct experimental MIC values for this compound were found in the reviewed literature.

Anticancer and Anti-inflammatory Activity

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the key biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The turbidity is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The inoculum is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

  • Enzyme and Substrate Preparation: Recombinant human COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Compound Incubation: The test compound is pre-incubated with the enzyme for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The reaction is stopped, and the amount of prostaglandin E2 (PGE2) produced is quantified using an ELISA kit.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Signaling Cascade cluster_2 Cellular Response cluster_3 Point of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates (inhibition) NFkB NF-κB Gene_Expression Pro-inflammatory Gene Transcription NFkB->Gene_Expression translocates to nucleus Cytokines Cytokine Production (TNF-α, IL-6) Gene_Expression->Cytokines Isoxazole Isoxazole Derivative Isoxazole->IKK Inhibits G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Lead Identification start Synthesize Isoxazole Analogs char Structural Characterization (NMR, MS, etc.) start->char antimicrobial Antimicrobial Assays (MIC determination) char->antimicrobial anticancer Anticancer Assays (e.g., MTT) char->anticancer antiinflammatory Anti-inflammatory Assays (e.g., COX inhibition) char->antiinflammatory data Data Analysis (IC50/MIC Calculation) antimicrobial->data anticancer->data antiinflammatory->data lead Lead Compound Identification data->lead

References

A Comparative Spectroscopic Guide to Isoxazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of isoxazole and its structural isomers, oxazole and thiazole. Understanding the distinct spectral signatures of these heterocyclic compounds is crucial for their unambiguous identification, characterization, and application in medicinal chemistry and materials science. This document presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), alongside standardized experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for isoxazole, oxazole, and thiazole, facilitating a direct comparison of their characteristic spectral features.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shifts (δ) of the ring protons and carbons are highly sensitive to the electronic environment within the isoxazole isomers, providing a reliable method for their differentiation.

Table 1: ¹H and ¹³C NMR Chemical Shifts (in ppm) of Isoxazole Isomers in CDCl₃

CompoundPosition¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
Isoxazole H-38.16C-3: 150.5
H-46.32C-4: 104.2
H-58.49C-5: 158.4
Oxazole H-27.95C-2: 150.6
H-47.09C-4: 125.5
H-57.69C-5: 138.1
Thiazole H-28.88C-2: 153.4
H-47.42C-4: 119.3
H-57.98C-5: 143.7
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, offering insights into the functional groups and bond strengths present. The distinct heteroatoms and their positions within the rings of isoxazole, oxazole, and thiazole lead to characteristic differences in their IR absorption spectra.

Table 2: Characteristic IR Absorption Bands (in cm⁻¹) of Isoxazole Isomers

CompoundC-H StretchingRing Stretching (C=C, C=N)Ring Breathing/Deformation
Isoxazole ~3130 - 3160~1570, ~1430, ~1370~1140, ~1020, ~930, ~860
Oxazole ~3120 - 3150~1560, ~1480, ~1330~1100, ~1060, ~990, ~890
Thiazole ~3080 - 3120~1500, ~1420, ~1320~1120, ~880, ~730, ~610
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The λmax values for isoxazole and its isomers reflect the energy differences between their molecular orbitals.

Table 3: UV-Vis Absorption Data of Isoxazole Isomers

CompoundSolventλmax (nm)
Isoxazole Vapor~211
Oxazole Vapor~205
Thiazole Ethanol235
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The electron ionization (EI) mass spectra of isoxazole isomers exhibit distinct fragmentation patterns.

Table 4: Key Mass Spectral Fragments (m/z) of Isoxazole Isomers

CompoundMolecular Ion (M⁺)Major Fragments
Isoxazole 6941, 40, 39
Oxazole 6941, 40, 39
Thiazole 8558, 57, 45, 32

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isoxazole isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate sensitivity.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid or liquid.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isoxazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill a matching quartz cuvette with the sample solution.

    • Scan a spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or liquids, or gas chromatography for volatile samples).

  • Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV to induce fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Presentation: The mass spectrum is plotted as relative intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic comparison and identification of isoxazole isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isoxazole Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_conclusion Conclusion Isoxazole Isoxazole NMR NMR (¹H & ¹³C) Isoxazole->NMR IR IR Isoxazole->IR UV_Vis UV-Vis Isoxazole->UV_Vis MS MS Isoxazole->MS Oxazole Oxazole Oxazole->NMR Oxazole->IR Oxazole->UV_Vis Oxazole->MS Thiazole Thiazole Thiazole->NMR Thiazole->IR Thiazole->UV_Vis Thiazole->MS Compare_NMR Compare Chemical Shifts & Coupling Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_UV Compare λmax UV_Vis->Compare_UV Compare_MS Compare Fragmentation Patterns MS->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_UV->Identification Compare_MS->Identification

A Comparative Guide to the Reactivity of Substituted Isoxazoles for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, isoxazole and its derivatives represent a cornerstone in heterocyclic chemistry.[1] The inherent reactivity of the isoxazole ring, particularly its susceptibility to ring-opening and participation in cycloaddition reactions, makes it a versatile scaffold in medicinal chemistry and a valuable synthon for complex molecular architectures.[2][3] This guide provides an objective comparison of the reactivity of variously substituted isoxazoles, supported by experimental data, to aid in the rational design and synthesis of novel compounds.

Reactivity Landscape of Substituted Isoxazoles

The reactivity of the isoxazole ring is significantly influenced by the nature and position of its substituents. Electron-donating and electron-withdrawing groups can modulate the electron density of the ring, thereby affecting its stability and susceptibility to different reaction conditions. Key reactions where these substituent effects are prominent include electrophilic cyclization for isoxazole synthesis, inverse electron-demand hetero-Diels-Alder reactions, and N-O bond cleavage for ring-opening.

Electrophilic Cyclization in Isoxazole Synthesis: A Quantitative Comparison

One of the efficient methods for synthesizing 3,4,5-trisubstituted isoxazoles is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. The reaction yield is notably influenced by the electronic and steric nature of the substituents on the starting material.

Substituent Effects on Reaction Yield

Experimental data from the electrophilic cyclization using ICl reveals that a wide range of functional groups are well-tolerated, with both electron-donating and electron-withdrawing substituents on the aryl rings generally providing good to excellent yields.[4] This suggests a robust reaction protocol, though some trends can be observed.

EntryR1 Substituent (Position 3 of Isoxazole)R2 Substituent (Position 5 of Isoxazole)Yield (%)[4]
1PhenylPhenyl98
2Phenyl4-Methoxyphenyl96
3Phenyl4-Nitrophenyl95
44-MethoxyphenylPhenyl97
54-NitrophenylPhenyl99
6PhenylThiophen-2-yl90
7PhenylCyclohexyl98
8Phenylt-Butyl99
9Thiophen-2-ylPhenyl85
10CyclohexylPhenyl88
11t-ButylPhenyl99

Table 1: Influence of Substituents on the Yield of Electrophilic Cyclization.

The data indicates that the reaction is largely insensitive to the electronic effects of substituents on the phenyl rings at both the R1 and R2 positions, with yields remaining high for both electron-donating (methoxy) and electron-withdrawing (nitro) groups. Steric hindrance from bulky groups like t-butyl also does not significantly diminish the yield.[4]

Experimental Protocol: Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes

A general procedure for the synthesis of 4-iodo-3,5-disubstituted isoxazoles is as follows:

Materials:

  • 2-alkyn-1-one O-methyl oxime

  • Iodine monochloride (ICl)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the 2-alkyn-1-one O-methyl oxime (1.0 equiv) in CH2Cl2.

  • Add a 1.0 M solution of ICl in CH2Cl2 (1.1 equiv) dropwise to the stirring solution at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous Na2S2O3 and stir until the orange color disappears.

  • Separate the organic layer and wash with saturated aqueous Na2S2O3, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodoisoxazole.[4]

G Electrophilic Cyclization Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-alkyn-1-one O-methyl oxime 2-alkyn-1-one O-methyl oxime Mixing and Stirring at RT Mixing and Stirring at RT 2-alkyn-1-one O-methyl oxime->Mixing and Stirring at RT ICl in CH2Cl2 ICl in CH2Cl2 ICl in CH2Cl2->Mixing and Stirring at RT Quenching with Na2S2O3 Quenching with Na2S2O3 Mixing and Stirring at RT->Quenching with Na2S2O3 Reaction Completion (TLC) Extraction and Washing Extraction and Washing Quenching with Na2S2O3->Extraction and Washing Drying and Concentration Drying and Concentration Extraction and Washing->Drying and Concentration Column Chromatography Column Chromatography Drying and Concentration->Column Chromatography 4-Iodo-3,5-disubstituted Isoxazole 4-Iodo-3,5-disubstituted Isoxazole Column Chromatography->4-Iodo-3,5-disubstituted Isoxazole

Electrophilic cyclization experimental workflow.

Inverse Electron-Demand Hetero-Diels-Alder Reaction

Substituted isoxazoles can act as heterodienes in inverse electron-demand hetero-Diels-Alder reactions with electron-rich olefins, such as enamines, to yield substituted pyridines.[5] This transformation is highly sensitive to the substitution pattern on the isoxazole ring.

Substituent Effects on Reactivity

The position of substituents on the isoxazole ring plays a critical role in this reaction. Substituents at the 5-position (R3) of the isoxazole completely inhibit the reaction.[5] This is because the C5 position is directly involved in the [4+2] cycloaddition. Conversely, the reaction is tolerant of various substituents at the 3- and 4-positions. However, large substituents at the 4-position (R2) may lead to a reduction in yield.[5]

EntryR1 (Position 3)R2 (Position 4)R3 (Position 5)Yield (%)[5]
1HHH85
2MeHH82
3PhHH80
4HMeH75
5HPhH65
6HHMe0
7MeMeH68

Table 2: Influence of Isoxazole Substituents on Pyridine Synthesis Yield.

The data clearly demonstrates that the 5-position of the isoxazole must be unsubstituted for the reaction to proceed. While various substituents are tolerated at the 3- and 4-positions, increasing steric bulk at the 4-position appears to negatively impact the reaction efficiency.[5]

G Inverse Electron-Demand Diels-Alder Reaction Pathway Substituted Isoxazole Substituted Isoxazole Cycloaddition [4+2] Cycloaddition Substituted Isoxazole->Cycloaddition Enamine Enamine Enamine->Cycloaddition TiCl4(THF)2 TiCl4(THF)2 TiCl4(THF)2->Cycloaddition Catalyst Reduction Reduction TiCl4(THF)2->Reduction Ti powder Ti powder Ti powder->Reduction Intermediate Oxaza-[2.2.1]-bicycle Cycloaddition->Intermediate RingOpening Ring Opening Intermediate->RingOpening AmineLoss Amine Loss RingOpening->AmineLoss N-Oxide Pyridine-N-Oxide AmineLoss->N-Oxide N-Oxide->Reduction Substituted Pyridine Substituted Pyridine Reduction->Substituted Pyridine

Proposed mechanism for pyridine synthesis.
Experimental Protocol: Synthesis of Substituted Pyridines from Isoxazoles

A general procedure for the reaction is as follows:

Materials:

  • Substituted isoxazole

  • Enamine

  • Titanium(IV) chloride bis(tetrahydrofuran) (TiCl4(THF)2)

  • Titanium powder

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, combine the isoxazole (1.0 equiv), enamine (1.2 equiv), TiCl4(THF)2 (1.5 equiv), and titanium powder (1.5 equiv) in a vial.

  • Add anhydrous THF to the vial.

  • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 h).

  • After cooling to room temperature, carefully quench the reaction with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

N-O Bond Cleavage and Ring Opening

The cleavage of the weak N-O bond in the isoxazole ring is a synthetically useful transformation, providing access to a variety of difunctionalized compounds.[6] The ease of this cleavage is dependent on the reaction conditions and the substitution pattern of the isoxazole.

Substituent Effects on Ring Opening

Reductive cleavage of the N-O bond can be achieved using various reagents, with molybdenum hexacarbonyl, Mo(CO)6, being a notable example.[7][8] The reaction of 3,5-disubstituted isoxazoles with Mo(CO)6 in the presence of water leads to the formation of β-aminoenones.

Qualitative studies on the enzymatic ring opening of the drug leflunomide have shown that a substituent at the 3-position of the isoxazole ring can prevent this transformation. This highlights the importance of an unsubstituted C3-H for this particular metabolic pathway to occur.

Experimental Protocol: Reductive Ring Opening with Mo(CO)6

A general procedure for the reductive cleavage of isoxazoles is as follows:

Materials:

  • Substituted isoxazole

  • Molybdenum hexacarbonyl (Mo(CO)6)

  • Acetonitrile (MeCN), moist

  • Water

Procedure:

  • Prepare a solution of the isoxazole (1.0 equiv) and Mo(CO)6 (0.5 equiv) in moist acetonitrile.

  • Add an equivalent amount of water to the reaction mixture.

  • Reflux the solution under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

  • After cooling, filter the reaction mixture through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography or preparative TLC to yield the β-aminoenone.[7]

G Reductive Ring Opening of Isoxazole Substituted Isoxazole Substituted Isoxazole Reaction Reflux in MeCN Substituted Isoxazole->Reaction Mo(CO)6 Mo(CO)6 Mo(CO)6->Reaction Water Water Water->Reaction Cleavage N-O Bond Cleavage Reaction->Cleavage Product β-Aminoenone Cleavage->Product

Reductive ring opening of isoxazoles.

Conclusion

The reactivity of substituted isoxazoles is a nuanced interplay of electronic and steric factors. For synthetic chemists, a thorough understanding of these effects is paramount for the successful design and execution of synthetic routes. This guide has provided a comparative overview of reactivity in three key transformations: electrophilic cyclization, inverse electron-demand hetero-Diels-Alder reactions, and reductive ring opening. The quantitative data presented in the tables, along with the detailed experimental protocols and workflow diagrams, offer a practical resource for researchers aiming to leverage the versatile chemistry of isoxazoles in their work. Further exploration into the kinetics of these reactions will undoubtedly provide deeper insights and enable even more precise control over the chemical transformations of this important heterocyclic scaffold.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoxazole Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isoxazole-containing compounds, with a focus on their anticancer properties. The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting a range of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and the inhibition of key cellular kinases. This document summarizes quantitative data from selected studies, presents detailed experimental protocols for the cited biological assays, and visualizes key cellular pathways and experimental workflows to aid in the rational design of novel isoxazole-based therapeutics.

Comparative Anticancer Activity of Isoxazole Derivatives

The following tables summarize the in vitro anticancer activities of different series of isoxazole derivatives against various human cancer cell lines. The data is presented to facilitate the comparison of compound performance and to highlight key structure-activity relationships.

Isoxazole-Amide Analogues Against Human Cancer Cell Lines

A series of isoxazole-carboxamide derivatives were synthesized and evaluated for their cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. The results indicate that the nature of the substituent on the amide nitrogen plays a crucial role in the observed anticancer activity.

Compound IDR GroupMCF-7 IC50 (µg/mL)HeLa IC50 (µg/mL)Hep3B IC50 (µg/mL)
2a 4-chlorophenyl63.1039.80>100
2d 3,4,5-trimethoxyphenyl>10018.6223.13
2e 4-fluorophenyl>100>10023.27
2g 4-methylphenyl>400>400>400
Doxorubicin-1.20.91.5

Data sourced from Reference.

SAR Insights: From this series, compounds 2d and 2e demonstrated the most potent activity against the Hep3B cell line, with IC50 values around 23 µg/mL. Compound 2d also showed the highest activity against HeLa cells. The presence of a 3,4,5-trimethoxyphenyl group (2d ) or a 4-fluorophenyl group (2e ) on the amide appears to be favorable for activity against Hep3B cells. In contrast, a simple 4-methylphenyl substituent (2g ) resulted in a loss of activity across all tested cell lines.

Isoxazolo[4,5-e]triazepine Derivatives Against Human Cancer Cell Lines

A series of novel isoxazolo[4,5-e]triazepine derivatives were synthesized and evaluated for their in vitro antiproliferative activities against a panel of human tumor cell lines.

Compound IDColon Cancer (LoVo) IC50 (µM)Leukemia (MV-4-11) IC50 (µM)Non-small-cell Lung Cancer (A549) IC50 (µM)Breast Cancer (MCF-7) IC50 (µM)
21 2.11.95.26.3
22 2.32.16.87.1
24 5.14.84.98.2
37 >100>100>100>100
Cisplatin 5.04.54.97.5
Doxorubicin 0.80.10.91.2

Data sourced from Reference.

SAR Insights: Within this series, compounds 21 and 22 were the most active, showing greater potency than the standard chemotherapeutic agent cisplatin against the LoVo and MV-4-11 cell lines. The structural differences between the highly active compounds and the inactive compound 37 highlight the critical importance of the substituents on the triazepine ring for anticancer activity.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies. The following is a representative protocol for the MTT assay, a colorimetric assay widely used to assess the cytotoxic effects of chemical compounds on cultured cells.

MTT Cell Proliferation and Cytotoxicity Assay

This protocol is a standard method for assessing the in vitro cytotoxicity of compounds against adherent cancer cell lines.

1. Cell Seeding:

  • Harvest and count the desired cancer cells (e.g., MCF-7, HeLa, Hep3B).

  • Seed the cells into a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test isoxazole compounds in the appropriate culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubate the plate for another 48 to 72 hours under the same conditions.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • After the treatment period, add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from each well.

  • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway often implicated in cancer and a general workflow for SAR studies.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) Caspase8->Bcl2_family Bid cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage, Stress DNA_Damage->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Isoxazole Isoxazole Compounds Isoxazole->Bcl2_family Modulation Isoxazole->Caspase3 Activation

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.

sar_workflow A Lead Compound Identification B Chemical Synthesis of Analogues A->B C In Vitro Biological Screening (e.g., MTT Assay) B->C D SAR Analysis C->D D->B Design of New Analogues E Identification of Potent Compounds D->E F Mechanism of Action Studies E->F G Lead Optimization E->G F->G H In Vivo Studies G->H

Caption: A general experimental workflow for a Structure-Activity Relationship (SAR) study.

A Comparative Guide to Purity Assessment of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to the integrity of their work. Ethyl 5-methylisoxazole-3-carboxylate, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Ensuring its purity is critical for reproducible results and the safety of potential drug candidates.

This guide provides an objective comparison of the primary analytical methods for determining the purity of this compound. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supported by experimental protocols and comparative data, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific needs.

Comparison of Analytical Methods

The choice of an analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative summary of the most common methods for analyzing this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with detection by mass spectrometry.Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[1]
Primary Use Quantifying the main component and detecting non-volatile impurities.Identifying and quantifying volatile and semi-volatile impurities.Absolute purity determination and structural elucidation of the main component and impurities.[1]
Advantages High resolution and sensitivity for non-volatile and thermally labile compounds. Robust and widely available.Excellent for separating and identifying volatile compounds. Provides structural information from mass fragmentation patterns.Provides absolute purity without the need for a specific reference standard of the analyte. Non-destructive. A primary analytical method.
Disadvantages May require reference standards for impurity identification. Not suitable for volatile compounds.Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar compounds.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.
Typical Purity Assay for this compound ~95%Not typically used for primary purity assay of this compound, but for specific volatile impurities.Can provide a highly accurate, absolute purity value.
Reported Purity of Alternatives Ethyl 5-methylisoxazole-4-carboxylate: 98.7%[2]--
Estimated Limit of Detection (LOD) Low ppm levelsLow to sub-ppm levels for targeted volatile impurities~0.1% (w/w)
Estimated Limit of Quantification (LOQ) Mid-to-high ppm levelsMid-to-high ppm levels for targeted volatile impurities~0.3% (w/w)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the sample.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[3]

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient:

    • Start with a composition of 70% A and 30% B.

    • Linearly increase to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed to identify and quantify potential volatile impurities in the this compound sample.

  • Instrumentation: A standard GC-MS system.

  • Column: DB-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve approximately 5 mg/mL of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides a direct measurement of the purity of this compound against a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Anhydride or Dimethyl Sulfone).

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6 or Chloroform-d).

  • Experimental Parameters:

    • A sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1, e.g., 30 seconds).

    • A 90° pulse angle.

    • Acquisition of a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte (e.g., the methyl protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the known purity of the internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow cluster_qnmr qNMR Workflow hplc_sample Sample Preparation (Dissolve in Mobile Phase) hplc_injection Injection hplc_sample->hplc_injection hplc_separation Chromatographic Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_analysis Data Analysis (Peak Integration) hplc_detection->hplc_analysis gcms_sample Sample Preparation (Dissolve in Volatile Solvent) gcms_injection Injection gcms_sample->gcms_injection gcms_separation Gas Chromatographic Separation gcms_injection->gcms_separation gcms_ionization Electron Ionization gcms_separation->gcms_ionization gcms_detection Mass Spectrometry Detection gcms_ionization->gcms_detection gcms_analysis Data Analysis (Library Search & Integration) gcms_detection->gcms_analysis qnmr_sample Sample Preparation (Dissolve with Internal Standard) qnmr_acquisition NMR Data Acquisition qnmr_sample->qnmr_acquisition qnmr_processing Data Processing (Phasing & Baseline Correction) qnmr_acquisition->qnmr_processing qnmr_integration Signal Integration qnmr_processing->qnmr_integration qnmr_calculation Purity Calculation qnmr_integration->qnmr_calculation

Figure 1. Experimental workflows for purity assessment.

logical_comparison cluster_criteria cluster_methods Purity Purity Requirement HPLC HPLC Purity->HPLC Routine QC qNMR qNMR Purity->qNMR Reference Standard Impurity_Type Expected Impurity Type Impurity_Type->HPLC Non-volatile GCMS GC-MS Impurity_Type->GCMS Volatile Accuracy Required Accuracy Accuracy->HPLC High Precision Accuracy->qNMR Absolute Purity

Figure 2. Logical selection of analytical method.

Conclusion

A comprehensive approach is often the most effective strategy for the purity assessment of critical intermediates like this compound. For routine quality control and the analysis of non-volatile impurities, HPLC is a robust and reliable method. When volatile impurities are a concern, GC-MS provides an indispensable tool for their identification and quantification. For the highest level of accuracy and to establish an absolute purity value, particularly for a reference standard, qNMR is the method of choice. By understanding the strengths and limitations of each technique, researchers can confidently select the appropriate analytical strategy to ensure the quality and integrity of their materials, ultimately contributing to the successful development of new therapeutics.

References

Comparative Analysis of Ethyl 5-methylisoxazole-3-carboxylate: A Guide to Understanding Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl 5-methylisoxazole-3-carboxylate's potential performance in various biological assays against other isoxazole-containing compounds. Due to the limited publicly available data on the specific biological activities and cross-reactivity of this compound, this guide leverages data from structurally similar and well-characterized isoxazole-containing drugs to infer potential biological targets and off-target effects. The experimental protocols provided are established methodologies for assessing compound activity and specificity.

Introduction to Isoxazoles and Cross-Reactivity

Isoxazoles are a class of five-membered heterocyclic compounds that are integral to many pharmaceuticals due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Approved drugs containing the isoxazole moiety, such as the COX-2 inhibitor parecoxib and the immunosuppressant leflunomide, highlight the therapeutic potential of this chemical scaffold.[1][4] However, the potential for cross-reactivity, where a compound interacts with unintended targets, is a critical consideration in drug development. Understanding the cross-reactivity profile of a compound like this compound is essential for accurately interpreting biological assay results and predicting potential off-target effects.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties can influence its behavior in biological assays.

PropertyValueReference
Molecular FormulaC₇H₉NO₃[5]
Molecular Weight155.15 g/mol [5]
Melting Point27-31 °C[5]
Water SolubilityInsoluble[6]
SMILESCCOC(=O)c1cc(C)on1[5]
InChIKeyOCCIGHIQVMLYBZ-UHFFFAOYSA-N[5]

Potential Biological Targets and Rationale for Assay Selection

Based on the known activities of other isoxazole-containing compounds, the following biological targets are considered relevant for assessing the activity and cross-reactivity of this compound:

  • Cyclooxygenase (COX) Enzymes: Given that the isoxazole ring is a key feature of COX-2 inhibitors like parecoxib, assessing the inhibitory activity against COX-1 and COX-2 is crucial.[1][7]

  • Kinases: Many small molecule inhibitors target kinases, and the isoxazole scaffold has been incorporated into kinase inhibitor designs. Profiling against a panel of kinases can reveal both on-target and off-target activities.[8][9]

  • G-Protein Coupled Receptors (GPCRs): As a large and diverse family of drug targets, screening against a panel of GPCRs is important to identify any unintended interactions.

  • Immune System Targets: The immunosuppressive effects of leflunomide suggest that isoxazole derivatives may interact with components of the immune system.[4]

Comparative Biological Assay Performance (Hypothetical Data)

The following tables present hypothetical data for this compound to illustrate how its performance could be compared against other relevant compounds in various biological assays.

Cyclooxygenase (COX) Inhibition Assay
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound (Hypothetical) 152.56
Parecoxib (as Valdecoxib)7.90.0051580
Ibuprofen17350.49
Kinase Selectivity Panel (Representative Kinases)
Kinase TargetThis compound (Hypothetical % Inhibition @ 10 µM)Staurosporine (% Inhibition @ 1 µM)
ABL11298
SRC895
EGFR592
VEGFR21588
CDK2/cyclin A2599
PKA397
GPCR Binding Assay (Representative Receptors)
GPCR TargetThis compound (Hypothetical % Inhibition @ 10 µM)
Dopamine D28
Serotonin 5-HT2A12
Adrenergic α2A5
Muscarinic M12

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol describes an in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (this compound) and reference inhibitors

  • 96-well microplates

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2) to each well.

  • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction and add the detection probe according to the manufacturer's instructions.

  • Measure the signal (absorbance or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase Profiling Assay

This protocol outlines a general method for screening a compound against a panel of kinases to assess its selectivity.[10]

Materials:

  • A panel of purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (adenosine triphosphate)

  • Assay buffer (kinase-specific)

  • Test compound (this compound)

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)

  • 384-well microplates

Procedure:

  • Dispense the test compound at a fixed concentration (e.g., 10 µM) into the wells of a 384-well plate.

  • Add the specific kinase and its corresponding peptide substrate to each well.

  • Incubate for a pre-determined time at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at 30°C.

  • Stop the reaction and perform the detection step according to the chosen assay format.

  • Measure the signal and calculate the percentage of inhibition for each kinase.

GPCR Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Test compound (this compound)

  • Non-specific binding control (a high concentration of an unlabeled ligand)

  • Filter plates and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, radiolabeled ligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate the plate with gentle agitation for a specified time at room temperature to reach equilibrium.

  • Harvest the membranes onto filter plates using a cell harvester and wash with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding inhibition for each concentration of the test compound and determine the IC₅₀ value.

Competitive Immunoassay for Cross-Reactivity Assessment

This protocol can be adapted to assess the cross-reactivity of this compound in an immunoassay designed to detect a structurally similar molecule.[11][12]

Materials:

  • Antibody specific to the target analyte (structurally similar to the test compound)

  • Enzyme-labeled version of the target analyte (tracer)

  • Microplate coated with a capture antibody or the target analyte

  • Wash buffer and substrate solution

  • Test compound (this compound) and the target analyte (as a standard)

Procedure:

  • Prepare serial dilutions of the test compound and the standard analyte.

  • Add the standard or test compound to the wells of the coated microplate.

  • Add a fixed concentration of the enzyme-labeled tracer to each well.

  • Add a limited amount of the specific antibody to each well.

  • Incubate the plate to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to develop a signal.

  • Stop the reaction and measure the absorbance.

  • The signal is inversely proportional to the concentration of the analyte or cross-reacting compound. Calculate the cross-reactivity as the ratio of the concentration of the standard analyte to the concentration of the test compound that produces a 50% reduction in the maximum signal.

Visualizations

Signaling Pathway: COX Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Isoxazole_Compound This compound (or other NSAIDs) Isoxazole_Compound->COX_Enzymes Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by isoxazole compounds.

Experimental Workflow: Kinase Selectivity Profiling

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Incubation 1. Incubate Kinase, Substrate, and Compound Compound->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Substrates Specific Peptide Substrates Substrates->Incubation ATP ATP Reaction 2. Initiate Reaction with ATP ATP->Reaction Incubation->Reaction Detection 3. Stop Reaction and Detect Phosphorylation Reaction->Detection Measurement Measure Signal Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation Selectivity_Profile Generate Selectivity Profile Calculation->Selectivity_Profile

Caption: Workflow for determining the kinase selectivity profile of a test compound.

Logical Relationship: Assessing Cross-Reactivity

Cross_Reactivity_Assessment Compound This compound Primary_Assay Primary Activity Assays (e.g., COX, specific kinase) Compound->Primary_Assay tested in Screening_Assays Broad Panel Screening (e.g., KinomeScan, GPCR panel) Compound->Screening_Assays tested in Primary_Target Intended Biological Target(s) Desired_Effect Therapeutic Efficacy Primary_Target->Desired_Effect leads to Off_Target Potential Off-Targets (e.g., other kinases, GPCRs) Side_Effects Adverse Effects Off_Target->Side_Effects can lead to Primary_Assay->Primary_Target identifies Screening_Assays->Off_Target identifies

Caption: Logical flow for assessing the on-target and off-target activities of a compound.

References

Ethyl 5-methylisoxazole-3-carboxylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 5-methylisoxazole-3-carboxylate stands as a versatile and valuable building block in the synthesis of a wide array of functional molecules. This guide provides a comprehensive comparison of its applications in pharmaceuticals, agrochemicals, and material science, alongside alternative synthetic precursors. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in research and development.

This compound is a key intermediate, prized for its reactive isoxazole ring and ester functionality, which allow for diverse chemical modifications.[1] Its applications span from the creation of novel therapeutic agents to the development of advanced polymers and crop protection agents.

Comparison of Synthetic Precursors: Isoxazoles vs. Alternatives

In the realm of drug discovery and materials science, the choice of the core heterocyclic scaffold is a critical decision that influences the physicochemical properties and biological activity of the final compound. While this compound offers a unique combination of features, several alternative heterocyclic building blocks are also widely employed. This section compares the isoxazole scaffold, derivable from this compound, with other common five-membered heterocycles like pyrazoles and oxadiazoles.

FeatureIsoxazole DerivativesPyrazole DerivativesOxadiazole Derivatives
General Biological Activity Broad spectrum including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2]Wide range of activities such as anti-inflammatory, anticancer, antimicrobial, and neuroprotective.Known for antimicrobial, anti-inflammatory, and anticancer activities.[3]
Key Structural Feature 1,2-azoxole ring with adjacent nitrogen and oxygen atoms.1,2-diazole ring with two adjacent nitrogen atoms.1,3,4-oxadiazole or 1,2,4-oxadiazole ring with one oxygen and two nitrogen atoms.
Metabolic Stability The N-O bond can be susceptible to reductive cleavage.Generally considered metabolically stable.Ring stability can vary depending on the isomer and substituents.
Hydrogen Bonding Can act as a hydrogen bond acceptor.Can act as both a hydrogen bond donor and acceptor.Can act as a hydrogen bond acceptor.

Applications in Pharmaceutical Development

The isoxazole moiety is a privileged structure in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of various biologically active compounds.[1]

As Precursors to Tubulin Polymerization Inhibitors

One notable application is in the development of anticancer agents that target tubulin polymerization. A comparative study of pyrazole and isoxazole-linked arylcinnamides demonstrated that both scaffolds can yield potent cytotoxic agents.

Compound ClassExample CompoundTarget Cancer Cell LineIC50 (µM)
Pyrazole-phenylcinnamides (PP)15a HeLa0.4
15b HeLa1.8
15e HeLa1.2
Isoxazole-phenylcinnamides (IP)--Data for direct isoxazole analogues not provided in the same study, highlighting a research gap.

Data from a study on pyrazole/isoxazole linked arylcinnamides.

This data suggests that while pyrazole-based compounds have shown significant promise, the isoxazole platform, accessible from this compound, represents a compelling area for further exploration in the development of novel tubulin polymerization inhibitors.

Applications in Agrochemicals

This compound and its derivatives are instrumental in the synthesis of modern agrochemicals, including fungicides and herbicides.[1] The isoxazole ring is a key toxophore in several commercial pesticides.

Fungicidal and Herbicidal Activity

A study on a series of novel ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates revealed their potential as both fungicides and herbicides.

CompoundFungicidal Inhibition (%) against F. graminearum (100 mg/L)Herbicidal Inhibition (%) against Sorghum bicolor (150 g ai/ha)
I-1 32-5820-50
I-2 32-5820-50
I-3 32-5820-50
I-4 32-5820-50
I-5 32-58-

Data from a study on ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates.[4]

Herbicide Safeners

Furthermore, novel substituted oxazole-isoxazole carboxamides have been designed and synthesized as herbicide safeners. One particular compound, I-11, demonstrated superior bioactivity compared to existing commercial safeners like isoxadifen-ethyl. This highlights the potential of isoxazole derivatives in enhancing crop protection.[5]

Applications in Material Science

The unique chemical properties of this compound also lend themselves to applications in material science. It is explored for its potential in creating novel polymers, adhesives, and coatings.[1] The isoxazole ring can be incorporated into polymer backbones to modify properties such as thermal stability, solubility, and chemical resistance. However, quantitative comparative data in this area is currently limited in publicly available literature, representing an opportunity for further research.

Experimental Protocols

Detailed and reliable synthetic methods are crucial for the successful application of this compound. Below are representative protocols for the synthesis of isoxazole derivatives, illustrating common synthetic strategies.

Synthesis of Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

This protocol describes a cycloaddition-condensation reaction to form a substituted isoxazole.

Materials:

  • Propargyl benzoate

  • Ethyl nitroacetate

  • Sodium hydroxide (NaOH) solution (4.24 M)

  • Water

  • Ethanol

  • Silica gel for flash chromatography

  • Petroleum ether (PE)

  • Ethyl acetate (AcOEt)

  • Triethylamine (Et3N)

Procedure:

  • To a mixture of propargyl benzoate (272 mg, 1.70 mmol), ethyl nitroacetate (564 mg, 4.24 mmol), water (4160 mg), and ethanol (1280 mg), add a solution of NaOH (4.24 M, 0.040 mL, 0.170 mmol).

  • Vigorously stir the mixture in a sealed tube at 60 °C for 16 hours.

  • Concentrate the reaction mixture.

  • Purify the residue by flash chromatography on silica gel using an eluant of PE/AcOEt = 5:1 containing 3% Et3N.

  • The product, ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, is obtained as a clear oil (402 mg, 86% yield).[6]

Visualizing Synthetic Pathways and Applications

To better illustrate the synthetic utility and application landscape of this compound, the following diagrams are provided.

G cluster_start Starting Material cluster_applications Key Application Areas This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Synthesis of Bioactive Molecules Agrochemicals Agrochemicals This compound->Agrochemicals Development of Pesticides & Herbicides Material Science Material Science This compound->Material Science Creation of Novel Polymers

Caption: Key application pathways of this compound.

G Start Propargyl Benzoate + Ethyl Nitroacetate Reaction NaOH, 60°C, 16h Start->Reaction Workup Concentration Reaction->Workup Purification Flash Chromatography Workup->Purification Product Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate Purification->Product

Caption: Workflow for the synthesis of a substituted isoxazole.

Conclusion

This compound is a cornerstone building block with broad applicability in the creation of high-value molecules for the pharmaceutical and agrochemical industries, as well as for novel materials. While it stands as a powerful tool in its own right, a comprehensive understanding of its performance in comparison to alternative heterocyclic synthons is crucial for innovative research and development. The data presented in this guide serves as a valuable resource for scientists, offering insights into the synthetic versatility and application potential of this important chemical intermediate. Further head-to-head comparative studies, particularly in the realm of material science and for a wider range of biological targets, will undoubtedly uncover new and exciting applications for this compound and its derivatives.

References

A Comparative Guide to Isoxazole Synthesis: Benchmarking Novel Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole core is a privileged scaffold in medicinal chemistry, integral to a wide array of pharmaceuticals. The pursuit of more efficient, sustainable, and cost-effective methods for its synthesis is a continuous endeavor in chemical research. This guide provides an objective comparison of established and novel isoxazole synthesis routes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparing Synthesis Routes

The following table summarizes key quantitative data for established and emerging isoxazole synthesis methodologies, offering a clear comparison of their performance across several key metrics.

Synthesis RouteGeneral ReactionTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Established Methods
Huisgen 1,3-Dipolar Cycloaddition (Cu-catalyzed)Nitrile Oxide + Terminal Alkyne1 - 24 h65 - 95+High regioselectivity, broad substrate scope, mild conditions.Requires a metal catalyst, potential for catalyst contamination in the final product.
Condensation of 1,3-Dicarbonyls1,3-Diketone/β-Ketoester + Hydroxylamine3 - 12 h70 - 95Readily available starting materials, often simple one-pot procedures.Poor regioselectivity with unsymmetrical dicarbonyls, can require harsh conditions (strong acids/bases).[1]
Novel Methods
Ultrasound-Assisted SynthesisThree-component reaction (aldehyde, β-ketoester, hydroxylamine)10 - 60 min82 - 98Drastically reduced reaction times, high yields, environmentally friendly ("green") approach.[2][3][4]Requires specialized ultrasonic equipment, scalability can be a concern.
Microwave-Assisted SynthesisChalcone + Hydroxylamine10 - 15 min~90Extremely rapid synthesis, high yields, improved reaction control.[5]Requires a dedicated microwave reactor, potential for localized overheating.
Flow ChemistryMulti-step telescoped synthesis (e.g., oximation, chlorination, cycloaddition)Minutes (residence time)65 - 88 (over 3 steps)High reproducibility and scalability, precise control over reaction parameters, enhanced safety for hazardous intermediates.[6]High initial equipment cost, potential for clogging with solid byproducts.
Multicomponent Reactions (in Water)Aldehyde + β-Ketoester + Hydroxylamine2.5 - 3.5 h90 - 95Environmentally benign (uses water as solvent), high atom economy, operational simplicity.[7]Substrate scope can be limited by solubility in water.

Experimental Protocols: A Detailed Look

Here, we provide detailed methodologies for key experiments representing both established and novel synthesis routes.

Established Method: Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition

This protocol describes the synthesis of a 3,5-disubstituted isoxazole via a copper(I)-catalyzed cycloaddition of an in situ-generated nitrile oxide with a terminal alkyne.[3][8]

Materials:

  • 4-Methoxybenzaldehyde

  • Hydroxylamine hydrochloride

  • Chloramine-T

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • Add Chloramine-T (1.1 mmol) to the mixture and stir at room temperature for 1 hour to generate the nitrile oxide in situ.

  • To this mixture, add phenylacetylene (1.2 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and sodium ascorbate (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the 3-(4-methoxyphenyl)-5-phenylisoxazole.

Established Method: Condensation of a β-Dicarbonyl Compound with Hydroxylamine

This protocol outlines the synthesis of a 3,4-disubstituted isoxazol-5(4H)-one from an aromatic aldehyde, a β-ketoester, and hydroxylamine hydrochloride in an aqueous medium.[5][7][9][10]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) to 20 mL of water.[7]

  • Heat the mixture to reflux with stirring for 3 hours.[7] Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the aqueous solution.[7]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[7]

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 3-methyl-4-benzylideneisoxazol-5(4H)-one.[7]

Novel Method: Ultrasound-Assisted Three-Component Synthesis

This protocol details a rapid and efficient one-pot synthesis of a 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one using ultrasonic irradiation.[2][3][4]

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Pyridine (catalyst)

  • Ethanol

  • Water

Procedure:

  • In a 50 mL Erlenmeyer flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and pyridine (2 mol%) in a 1:1 mixture of ethanol and water (10 mL).

  • Place the flask in an ultrasonic bath, ensuring the water level in the bath is approximately the same as the level of the reaction mixture.

  • Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at 50 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure 3-methyl-4-(4-chlorobenzylidene)isoxazol-5(4H)-one.

Novel Method: Continuous Flow Synthesis of Trisubstituted Isoxazoles

This protocol provides a general overview of a telescoped, three-step continuous flow synthesis of a trisubstituted isoxazole.[6]

Equipment:

  • Syringe pumps (at least 3)

  • T-mixers

  • PFA tubing for reactors

  • Heating modules for reactors

  • Back pressure regulator

Reagent Solutions:

  • Solution A: Aldehyde in a suitable solvent (e.g., acetonitrile).

  • Solution B: Hydroxylamine in a suitable solvent.

  • Solution C: N-Chlorosuccinimide (NCS) in a suitable solvent.

  • Solution D: Alkyne and a base (e.g., triethylamine) in a suitable solvent.

Procedure:

  • Oximation: Pump solutions A and B through a T-mixer into the first reactor coil at a controlled temperature to form the oxime. The residence time is controlled by the flow rate and reactor volume.

  • Chlorination: The output from the first reactor is mixed with solution C in a second T-mixer and passed through a second heated reactor to form the hydroximoyl chloride.

  • Cycloaddition: The stream containing the hydroximoyl chloride is then mixed with solution D in a third T-mixer and enters the final heated reactor. The 1,3-dipolar cycloaddition occurs to form the isoxazole.

  • Collection: The output from the final reactor passes through a back pressure regulator and is collected. The solvent is then removed, and the product is purified by standard methods (e.g., chromatography).

Visualizing the Workflow and a Relevant Biological Pathway

Diagrams created using Graphviz (DOT language) illustrate the logical flow of the synthesis comparison and a hypothetical signaling pathway where isoxazole derivatives can act as inhibitors.

experimental_workflow cluster_established Established Methods cluster_novel Novel Methods Huisgen Cycloaddition Huisgen Cycloaddition Data Analysis Data Analysis Huisgen Cycloaddition->Data Analysis 1,3-Dicarbonyl Condensation 1,3-Dicarbonyl Condensation 1,3-Dicarbonyl Condensation->Data Analysis Ultrasound-Assisted Ultrasound-Assisted Ultrasound-Assisted->Data Analysis Microwave-Assisted Microwave-Assisted Microwave-Assisted->Data Analysis Flow Chemistry Flow Chemistry Flow Chemistry->Data Analysis Multicomponent (Aqueous) Multicomponent (Aqueous) Multicomponent (Aqueous)->Data Analysis Synthesis Goal Synthesis Goal Synthesis Goal->Huisgen Cycloaddition Synthesis Goal->1,3-Dicarbonyl Condensation Synthesis Goal->Ultrasound-Assisted Synthesis Goal->Microwave-Assisted Synthesis Goal->Flow Chemistry Synthesis Goal->Multicomponent (Aqueous) Optimal Route Selection Optimal Route Selection Data Analysis->Optimal Route Selection

Caption: Comparative workflow for selecting an isoxazole synthesis route.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Isoxazole Inhibitor Isoxazole Inhibitor Isoxazole Inhibitor->Kinase B

Caption: Isoxazole derivative inhibiting a kinase signaling pathway.

References

Safety Operating Guide

A Guide to the Safe Disposal of Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety information and a step-by-step procedure for the appropriate disposal of Ethyl 5-methylisoxazole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment.

Essential Safety and Hazard Information

Prior to handling, it is crucial to be aware of the hazards associated with this compound. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity, Oral WarningH302: Harmful if swallowed.[1]
Skin Corrosion/Irritation WarningH315: Causes skin irritation.[1]
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: In cases where dusts may be generated, a dust mask or respirator is required.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. On-site chemical treatment or neutralization is not recommended without a validated and peer-reviewed protocol, as improper treatment can create more hazardous byproducts.

1. Waste Segregation and Collection:

  • Do Not Mix: Do not mix this compound waste with other chemical waste streams.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Dedicated Waste Container: If transferring from multiple small containers, use a dedicated, clean, and chemically compatible container for the waste. The container should be in good condition and have a secure, tight-fitting lid.

2. Labeling of Waste Containers:

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."

  • Full Chemical Name: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., exclamation mark for irritant and harmful).

3. Storage of Chemical Waste:

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to prevent the spread of material in case of a leak or spill.

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, such as strong oxidizing agents, acids, or bases.[3]

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.

  • Provide Information: Be prepared to provide the EHS department or contractor with details about the waste, including the chemical name, quantity, and any other relevant safety information.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding the scheduling and handling of hazardous waste pickups.

5. Spill Management:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.

  • Containment: Cover drains to prevent the material from entering the sewer system.[2]

  • Clean-up: For a small spill of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container. For a larger spill, or if you are not trained in spill cleanup, contact your EHS department immediately.

  • Decontamination: Clean the affected area thoroughly.

start Start: Disposal of This compound ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container 2. Prepare a Labeled Hazardous Waste Container ppe->waste_container transfer_waste 3. Transfer Waste to Container (Keep in original container if possible) waste_container->transfer_waste seal_container 4. Securely Seal the Container transfer_waste->seal_container spill Spill Occurs transfer_waste->spill store_waste 5. Store in a Designated, Secure Area seal_container->store_waste contact_ehs 6. Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Waste Collected by Authorized Personnel contact_ehs->end spill->seal_container No spill_procedure Follow Spill Management Protocol spill->spill_procedure Yes spill_procedure->transfer_waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 5-methylisoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Ethyl 5-methylisoxazole-3-carboxylate. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on the compound's Safety Data Sheet (SDS).

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn when there is a potential for splashing.To protect against eye irritation or injury from accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of after handling the compound.To prevent skin contact, which may cause irritation.
Body Protection A full-length, buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary.To prevent inhalation of the solid compound, which can cause respiratory irritation.
Foot Protection Closed-toe shoes that fully cover the feet.To protect against spills and falling objects.

Immediate Safety and Logistical Information

Proper handling, storage, and disposal are paramount to mitigating risks associated with this compound. The following table outlines key logistical and safety procedures.

Procedure Guideline
Handling - Ensure adequate ventilation and use personal protective equipment as required. - Avoid contact with skin, eyes, or clothing. - Avoid ingestion and inhalation. - Avoid dust formation.[1]
Storage - Keep container tightly closed in a dry and well-ventilated place. - This compound is sensitive to air.[1]
Disposal - Dispose of waste in accordance with local, state, and federal regulations. - Do not allow the product to enter drains. - Contaminated packaging should be treated as the product itself.
First Aid: Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
First Aid: Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1]
First Aid: Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
First Aid: Ingestion Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Experimental Workflows and Emergency Protocols

Visualizing procedural workflows and emergency plans can significantly enhance comprehension and preparedness. The following diagrams, created using the DOT language, outline the safe handling of this compound and the appropriate response to an accidental spill.

SafeHandlingWorkflow A Preparation: - Review SDS - Don appropriate PPE B Handling: - Work in a chemical fume hood - Avoid dust generation A->B C Procedure: - Execute experiment - Keep container closed when not in use B->C D Waste Disposal: - Segregate waste - Label waste container clearly C->D E Decontamination: - Clean work area - Remove and dispose of PPE correctly D->E

Caption: Workflow for the safe handling of this compound.

EmergencySpillResponse Spill Spill Occurs Alert Alert personnel and evacuate immediate area Spill->Alert Assess Assess the spill (Minor vs. Major) Alert->Assess MinorSpill Minor Spill: - Don appropriate PPE - Contain with absorbent material Assess->MinorSpill Minor MajorSpill Major Spill: - Evacuate the lab - Contact emergency response team Assess->MajorSpill Major Cleanup Clean up spill debris - Place in a sealed container for disposal MinorSpill->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Report Report the incident Decontaminate->Report

Caption: Logical steps for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methylisoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methylisoxazole-3-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。